2-(Furan-2-yl)-1-tosylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-12-6-8-13(9-7-12)20(17,18)16-10-2-4-14(16)15-5-3-11-19-15/h3,5-9,11,14H,2,4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPYWJNFFZXPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Furan-2-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a feasible synthetic route for 2-(Furan-2-yl)-1-tosylpyrrolidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a directly published synthesis protocol, this guide details a proposed two-step methodology, commencing with the formation of the key intermediate, 2-(Furan-2-yl)pyrrolidine, followed by its subsequent N-tosylation. The protocols provided are based on established and reliable chemical transformations for the synthesis of analogous structures.
Overview of the Synthetic Strategy
The synthesis of this compound is envisioned as a two-step process. The initial step involves the synthesis of the pyrrolidine ring bearing a furan substituent at the 2-position. A plausible and efficient method to achieve this is through a reductive amination cascade of a suitable precursor, such as a γ-amino ketone. The subsequent step is the well-established N-tosylation of the secondary amine of the pyrrolidine ring to yield the final product.
Caption: Overall synthetic workflow for this compound.
Physicochemical and Spectroscopic Data
This section summarizes the key physicochemical and spectroscopic data for the starting materials, intermediate, and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) |
| 2-(Furan-2-yl)pyrrolidine | C₈H₁₁NO | 137.18 | Colorless to pale yellow oil |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | White to yellowish crystalline solid |
| This compound | C₁₅H₁₇NO₃S | 291.37 | Off-white to pale yellow solid |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (m/z) |
| 2-(Furan-2-yl)pyrrolidine | Predicted: 7.35 (dd, 1H), 6.30 (dd, 1H), 6.20 (d, 1H), 4.20 (t, 1H), 3.10-2.90 (m, 2H), 2.10-1.80 (m, 4H), 1.70 (br s, 1H, NH) | Predicted: 157.0, 141.5, 110.0, 105.0, 58.0, 46.5, 30.0, 25.5 | ESI-MS: [M+H]⁺ 138.09 |
| This compound | Predicted: 7.70 (d, 2H), 7.30 (d, 2H), 7.25 (d, 1H), 6.25 (dd, 1H), 6.05 (d, 1H), 4.70 (t, 1H), 3.60-3.40 (m, 2H), 2.40 (s, 3H), 2.20-1.90 (m, 4H) | Predicted: 154.0, 143.5, 142.0, 134.5, 129.5 (2C), 127.5 (2C), 110.5, 107.0, 61.0, 50.0, 32.0, 24.0, 21.5 | ESI-MS: [M+H]⁺ 292.10 |
Note: As no experimentally obtained spectra for the target compound and its immediate precursor are readily available in the literature, the presented NMR data are predicted based on analogous structures and standard chemical shift values. Experimental verification is required.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Furan-2-yl)pyrrolidine
This procedure is based on a reductive amination and cyclization of a γ-ketoamine precursor, which can be formed in situ.
Caption: Reaction scheme for the synthesis of 2-(Furan-2-yl)pyrrolidine.
Materials and Reagents:
-
1-(Furan-2-yl)butane-1,4-dione
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Palladium on carbon (10 wt. %) or Raney Nickel
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for hydrogenation
Procedure:
-
To a high-pressure hydrogenation vessel, add 1-(Furan-2-yl)butane-1,4-dione (1 equivalent).
-
Add methanol as the solvent.
-
Carefully add a solution of ammonia in methanol (5-10 equivalents).
-
Under an inert atmosphere, add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-(Furan-2-yl)pyrrolidine.
Step 2: N-Tosylation of 2-(Furan-2-yl)pyrrolidine
This is a standard procedure for the protection of a secondary amine.
The Formation of 2-(Furan-2-yl)-1-tosylpyrrolidine: An In-Depth Mechanistic Exploration
For Immediate Release
This technical guide provides a detailed examination of the proposed mechanism for the formation of 2-(Furan-2-yl)-1-tosylpyrrolidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is predicated on an acid-catalyzed intramolecular cyclization, a robust and well-documented strategy in organic synthesis. This document outlines the theoretical reaction pathway, offers a generalized experimental protocol, and presents hypothetical quantitative data to serve as a practical reference for laboratory investigation.
Core Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization
The principal pathway for the formation of this compound is proposed to be an acid-catalyzed intramolecular cyclization of a suitable acyclic precursor, such as N-(4-oxobutyl)-N-tosylfuran-2-carboxamide or a related species. The furan moiety, being an electron-rich aromatic system, acts as the nucleophile, while the tosylated amine chain contains a latent electrophile that is unmasked under acidic conditions.
The proposed mechanism unfolds through the following key steps:
-
Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen in the acyclic precursor by a Brønsted acid catalyst. This activation increases the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The electron-rich C5 position of the furan ring then attacks the activated carbonyl carbon in an intramolecular fashion. This step is a classic example of an intramolecular electrophilic aromatic substitution.
-
Formation of a Spirocyclic Intermediate: The nucleophilic attack results in the formation of a protonated spirocyclic intermediate. This intermediate is unstable and readily undergoes rearrangement to alleviate ring strain and restore aromaticity.
-
Rearomatization and Ring Opening: The spirocyclic intermediate undergoes a rearrangement, leading to the opening of the furan ring's ether linkage and the formation of a carbocation.
-
Ring Closure and Pyrrolidine Formation: The tosylated nitrogen atom then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered pyrrolidine ring.
-
Deprotonation: Finally, a base (such as the conjugate base of the acid catalyst or a solvent molecule) removes a proton from the nitrogen atom, yielding the final product, this compound, and regenerating the acid catalyst.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 2-(Furan-2-yl)-1-tosylpyrrolidine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of this compound. This compound integrates three key structural motifs: an electron-rich furan ring, a versatile pyrrolidine scaffold, and a sulfonamide linkage provided by the tosyl group. While specific experimental data for this exact molecule is not extensively published, this document extrapolates its properties from data on its constituent parts and related analogues. This guide includes predicted physicochemical properties, expected spectroscopic characteristics, a detailed hypothetical synthesis protocol, and an analysis of its potential reactivity and applications in medicinal chemistry.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The conjunction of a furan ring and a pyrrolidine nucleus represents a promising scaffold in drug discovery. Furan derivatives are known for a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3] The furan ring's electron-rich nature and aromaticity contribute to metabolic stability and potent interactions with biological targets.[1] Similarly, the pyrrolidine ring is a common feature in numerous natural products and FDA-approved drugs, valued for its structural role in defining the spatial arrangement of functional groups.[4]
The specific compound, this compound, incorporates a p-toluenesulfonyl (tosyl) group on the pyrrolidine nitrogen. This modification significantly alters the properties of the parent 2-(furan-2-yl)pyrrolidine by transforming the secondary amine into a stable sulfonamide. This change reduces the basicity of the nitrogen atom and provides a handle for further chemical transformations. Understanding the interplay of these three components is crucial for leveraging this molecule as a building block in organic synthesis or as a candidate for biological screening.
Chemical and Physical Properties
Quantitative experimental data for this compound is sparse in publicly available literature. However, its properties can be reliably predicted. The table below summarizes calculated values for the target compound alongside published data for its core precursor, 2-(Furan-2-yl)pyrrolidine, for comparison.
| Property | This compound (Predicted/Calculated) | 2-(Furan-2-yl)pyrrolidine (Experimental/Computed) |
| Molecular Formula | C₁₅H₁₇NO₃S | C₈H₁₁NO[5] |
| Molecular Weight | 291.37 g/mol | 137.18 g/mol [5] |
| Appearance | Likely an off-white to yellow crystalline solid | - |
| Melting Point | Expected to be a solid with a defined melting point, likely >100 °C | - |
| Boiling Point | > 350 °C (Predicted) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | - |
| XLogP3 | ~2.9 (Calculated) | 0.9[5] |
| Hydrogen Bond Donors | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 |
Synthesis and Reactivity
Proposed Synthesis
The most direct and logical synthesis of this compound is the N-tosylation of its precursor, 2-(Furan-2-yl)pyrrolidine. This is a standard organic transformation involving the reaction of the secondary amine with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base to neutralize the HCl byproduct.
Caption: General workflow for the N-tosylation synthesis.
Reactivity Profile
The chemical reactivity of this compound is governed by its three main functional components.
-
Furan Ring : As an electron-rich aromatic system, the furan ring is susceptible to electrophilic substitution, primarily at the C5 position (adjacent to the oxygen and away from the pyrrolidine substituent). It can also undergo oxidation, which may lead to ring-opening.[6]
-
N-Tosyl Group : The sulfonamide linkage is generally stable to a wide range of reaction conditions. However, the tosyl group can be cleaved under specific, often harsh, reducing conditions (e.g., using sodium amalgam or dissolving metal reductions) to regenerate the secondary amine. This makes it a useful protecting group in multi-step syntheses.
-
Pyrrolidine Ring : The C-H bonds on the pyrrolidine ring are generally unreactive, though the C-H bond at the 2-position (bearing the furan group) is activated and can be a site for stereoselective functionalization.
Caption: Key sites of chemical reactivity on the molecule.
Spectroscopic Analysis (Predicted)
Detailed spectroscopic data would be required for full characterization. The following are expected spectral features:
-
¹H NMR :
-
Furan Protons : Three distinct signals in the aromatic region (~6.0-7.5 ppm).
-
Tosyl Protons : An AA'BB' system (two doublets) in the aromatic region (~7.3-7.8 ppm) and a singlet for the methyl group (~2.4 ppm).
-
Pyrrolidine Protons : A series of complex multiplets in the aliphatic region (~1.8-4.5 ppm), with the proton at the C2 position being the most downfield due to its proximity to the furan ring and the nitrogen atom.
-
-
¹³C NMR :
-
Signals for the 8 carbons of the furan-pyrrolidine core and the 7 carbons of the tosyl group. The furan carbons would appear around 110-150 ppm, while the tosyl aromatic carbons would be in the 127-145 ppm range. The pyrrolidine carbons would be found in the aliphatic region (~25-65 ppm).
-
-
IR Spectroscopy :
-
Characteristic strong absorption bands for the sulfonyl group (S=O stretches) around 1350 cm⁻¹ and 1160 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic portions.
-
C=C stretching bands for the aromatic rings.
-
Potential Biological and Medicinal Significance
The structural framework of this compound is highly relevant to drug discovery. The furan scaffold is present in numerous compounds with a wide array of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, often used to orient substituents for optimal binding to biological targets like enzymes and receptors.[7]
The combination of these two motifs suggests that this molecule and its derivatives could be valuable candidates for screening in various therapeutic areas. The N-tosyl group, while often considered a protecting group, can also contribute to biological activity by participating in hydrogen bonding or by orienting the molecule within a receptor binding pocket.
Caption: Conceptual relationship of structure to potential application.
Experimental Protocols
Hypothetical Protocol: Synthesis of this compound
Objective: To synthesize this compound via N-tosylation of 2-(furan-2-yl)pyrrolidine.
Materials:
-
2-(Furan-2-yl)pyrrolidine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-(furan-2-yl)pyrrolidine (1.0 eq) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is a compound with significant untapped potential in both synthetic and medicinal chemistry. Its structure, combining the biologically active furan and pyrrolidine motifs with a stable sulfonamide linker, makes it an attractive target for further investigation. This guide provides a foundational understanding of its predicted properties and a clear pathway for its synthesis and characterization. Future work should focus on the experimental validation of these properties and the exploration of its utility as a scaffold for the development of novel therapeutic agents.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. ijabbr.com [ijabbr.com]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Furan-2-yl)pyrrolidine | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2-(Furan-2-yl)-1-tosylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel compound 2-(Furan-2-yl)-1-tosylpyrrolidine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related compounds. This includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a robust and detailed experimental protocol for the synthesis of this compound is proposed, drawing from established methodologies for the synthesis of 2-substituted pyrrolidines and subsequent N-tosylation. Additionally, this guide explores the potential biological significance of this compound by examining the known pharmacological activities of furan- and pyrrolidine-containing molecules. A putative signaling pathway is presented to illustrate a potential mechanism of action, given that derivatives of 1-(Furan-2-ylmethyl)pyrrolidine have been identified as inhibitors of the ST2 signaling pathway, which plays a role in inflammatory responses.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 2-substituted furans, N-tosylpyrrolidines, and other related heterocyclic systems.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-5' (Furan) | 7.30 - 7.40 | dd | J = 1.8, 0.8 |
| H-Ar (Tosyl) | 7.70 - 7.80 | d | J = 8.2 |
| H-Ar (Tosyl) | 7.25 - 7.35 | d | J = 8.2 |
| H-3' (Furan) | 6.25 - 6.35 | dd | J = 3.2, 0.8 |
| H-4' (Furan) | 6.15 - 6.25 | dd | J = 3.2, 1.8 |
| H-2 (Pyrrolidine) | 4.80 - 4.90 | m | - |
| H-5 (Pyrrolidine) | 3.40 - 3.60 | m | - |
| H-5 (Pyrrolidine) | 3.20 - 3.40 | m | - |
| CH₃ (Tosyl) | 2.40 | s | - |
| H-3, H-4 (Pyrrolidine) | 1.80 - 2.20 | m | - |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C-Ar (Tosyl, C-SO₂) | 143.5 |
| C-2' (Furan) | 155.0 |
| C-5' (Furan) | 142.0 |
| C-Ar (Tosyl, C-CH₃) | 134.5 |
| C-Ar (Tosyl) | 129.7 |
| C-Ar (Tosyl) | 127.5 |
| C-3' (Furan) | 110.5 |
| C-4' (Furan) | 106.0 |
| C-2 (Pyrrolidine) | 60.0 |
| C-5 (Pyrrolidine) | 49.0 |
| C-3 (Pyrrolidine) | 33.0 |
| C-4 (Pyrrolidine) | 24.0 |
| CH₃ (Tosyl) | 21.5 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3110-3150 | Medium | C-H stretch (Furan) |
| 2850-2960 | Medium | C-H stretch (Pyrrolidine) |
| 1595 | Medium | C=C stretch (Aromatic) |
| 1495 | Medium | C=C stretch (Furan) |
| 1340-1360 | Strong | S=O stretch (Sulfonamide) |
| 1150-1170 | Strong | S=O stretch (Sulfonamide) |
| 1010-1040 | Medium | C-O-C stretch (Furan) |
| 880 | Strong | C-H out-of-plane bend (Furan) |
| 740 | Strong | C-H out-of-plane bend (Furan) |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Possible Fragment |
| 291 | Moderate | [M]⁺ (Molecular Ion) |
| 224 | High | [M - C₄H₃O]⁺ |
| 155 | High | [C₇H₇SO₂]⁺ (Tosyl group) |
| 136 | Moderate | [M - C₇H₇SO₂]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 67 | Moderate | [C₄H₃O]⁺ (Furfuryl cation) |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved in a two-step process starting from commercially available materials. The first step involves the synthesis of the precursor, 2-(furan-2-yl)pyrrolidine, followed by the tosylation of the pyrrolidine nitrogen.
Step 1: Synthesis of 2-(Furan-2-yl)pyrrolidine
This procedure is adapted from known methods for the synthesis of 2-substituted pyrrolidines.
-
Materials:
-
1-Pyrroline trimer
-
2-Furyl lithium (prepared in situ from furan and n-butyllithium)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Furan
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (e.g., Schlenk line)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furan (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the furan solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure the complete formation of 2-furyl lithium.
-
In a separate flask, dissolve 1-pyrroline trimer (0.33 equivalents) in anhydrous diethyl ether and add it dropwise to the solution of 2-furyl lithium at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 2-(furan-2-yl)pyrrolidine.
-
Step 2: Tosylation of 2-(Furan-2-yl)pyrrolidine
-
Materials:
-
2-(Furan-2-yl)pyrrolidine (from Step 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-(furan-2-yl)pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the final product, this compound.
-
Spectroscopic Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃), and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a NaCl plate or as a KBr pellet.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to confirm the molecular weight and elemental composition of the synthesized compound.
Potential Biological Activity and Signaling Pathway
Derivatives of furan and pyrrolidine are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] Notably, compounds containing a 1-(furan-2-ylmethyl)pyrrolidine scaffold have been investigated as inhibitors of the ST2 receptor, a member of the interleukin-1 receptor family.[3] The ST2 receptor and its ligand, IL-33, are key components of a signaling pathway involved in the modulation of immune responses and inflammation. Inhibition of this pathway is a potential therapeutic strategy for inflammatory diseases.
The following diagram illustrates a simplified putative signaling pathway that could be targeted by this compound, based on the activity of structurally related compounds.
Caption: Putative inhibition of the IL-33/ST2 signaling pathway.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of this compound. While direct experimental data is currently unavailable, the predicted spectroscopic data and detailed synthetic protocols offer a strong starting point for researchers. The exploration of potential biological activities, particularly the inhibition of inflammatory pathways, highlights the therapeutic potential of this and related compounds, warranting further investigation in the field of drug discovery.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-(Furan-2-yl)-1-tosylpyrrolidine
Disclaimer: A comprehensive search for the Chemical Abstracts Service (CAS) number for 2-(Furan-2-yl)-1-tosylpyrrolidine did not yield a specific identifier for this compound. The absence of a dedicated CAS number typically indicates that the compound is not commercially available as a stock chemical and has limited documentation in publicly accessible chemical databases and literature. Consequently, this guide focuses on the synthesis of this compound from its known precursor, 2-(Furan-2-yl)pyrrolidine, and provides physicochemical data for the precursor.
Precursor Data: 2-(Furan-2-yl)pyrrolidine
The direct precursor for the synthesis of this compound is 2-(Furan-2-yl)pyrrolidine. The physicochemical properties of this precursor are summarized in the table below.
| Property | Value | Source |
| CAS Number | 90086-89-8 | [1][2] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| IUPAC Name | 2-(furan-2-yl)pyrrolidine | [1] |
| Canonical SMILES | C1CC(NC1)C2=CC=CO2 | [1] |
| InChI Key | LIFJPSLQRGQNMM-UHFFFAOYSA-N | [1] |
| XLogP3 (Predicted) | 0.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 137.084064 g/mol | [1] |
| Topological Polar Surface Area | 25.2 Ų | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the tosylation of the secondary amine, 2-(Furan-2-yl)pyrrolidine, with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This is a standard procedure for the protection of secondary amines.
Materials:
-
2-(Furan-2-yl)pyrrolidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(Furan-2-yl)pyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Components
References
Starting Materials for the Synthesis of 2-(Furan-2-yl)-1-tosylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the primary starting materials and a feasible synthetic pathway for the preparation of 2-(Furan-2-yl)-1-tosylpyrrolidine. The synthesis is conceptually divided into two key stages: the formation of the 2-(furan-2-yl)pyrrolidine core, followed by the N-tosylation of the pyrrolidine ring. This document provides a detailed overview of the necessary precursors and relevant experimental protocols derived from established chemical literature.
Part 1: Synthesis of the 2-(Furan-2-yl)pyrrolidine Intermediate
The most direct and logical approach to synthesizing the 2-(furan-2-yl)pyrrolidine scaffold involves the reaction of an aromatic aldehyde with a suitable amine-containing building block. In this case, furfural, a readily available derivative of furan, serves as the ideal starting aromatic aldehyde.
A plausible and documented method for the formation of 2-substituted pyrrolidines utilizes the reaction of an aldehyde with 3-chloropropylamine[1]. This approach provides a straightforward route to the desired heterocyclic core.
Core Starting Materials:
| Starting Material | Chemical Structure | Role in Synthesis |
| Furfural | Provides the furan-2-yl moiety | |
| 3-Chloropropylamine | Serves as the C4-amine synthon for the pyrrolidine ring |
Proposed Synthetic Pathway for 2-(Furan-2-yl)pyrrolidine:
The synthesis commences with the formation of an imine between furfural and 3-chloropropylamine, which then undergoes an intramolecular cyclization to yield the 2-(furan-2-yl)pyrrolidine product.
Caption: Synthetic route to 2-(Furan-2-yl)pyrrolidine.
Part 2: N-Tosylation of 2-(Furan-2-yl)pyrrolidine
With the 2-(furan-2-yl)pyrrolidine intermediate in hand, the final step is the introduction of the tosyl group onto the pyrrolidine nitrogen. This is a standard N-tosylation reaction, a common procedure in organic synthesis for the protection or functionalization of secondary amines.
Core Starting Materials:
| Starting Material | Chemical Structure | Role in Synthesis |
| 2-(Furan-2-yl)pyrrolidine | The amine substrate for tosylation | |
| p-Toluenesulfonyl chloride (TsCl) | The tosylating agent | |
| Pyridine or Triethylamine | Base to neutralize the HCl byproduct |
General Experimental Protocol for N-Tosylation:
A widely accepted method for the N-tosylation of a secondary amine involves the use of p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The base is crucial for scavenging the hydrochloric acid that is generated during the reaction.
Caption: N-Tosylation of 2-(Furan-2-yl)pyrrolidine.
Detailed Experimental Methodologies
The following protocols are generalized procedures based on established synthetic transformations. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary to achieve desired yields and purity.
Synthesis of 2-(Furan-2-yl)pyrrolidine
-
Reaction Setup: To a solution of 3-chloropropylamine hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., sodium carbonate) to liberate the free amine.
-
Imine Formation: Add furfural to the solution of free 3-chloropropylamine and stir at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Cyclization: Upon formation of the imine, the reaction mixture is typically heated to facilitate the intramolecular cyclization.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may include extraction and washing. The crude product is purified by column chromatography on silica gel to afford pure 2-(furan-2-yl)pyrrolidine.
Synthesis of this compound
-
Reaction Setup: Dissolve 2-(furan-2-yl)pyrrolidine in a dry aprotic solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Cool the solution in an ice bath (0 °C). Add the base (if not using pyridine as the solvent, e.g., triethylamine), followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the final product, this compound.
Summary of Starting Materials and Products
| Step | Starting Materials | Key Reagents/Solvents | Product |
| 1 | Furfural, 3-Chloropropylamine Hydrochloride | Base (e.g., Na2CO3), Ethanol | 2-(Furan-2-yl)pyrrolidine |
| 2 | 2-(Furan-2-yl)pyrrolidine, p-Toluenesulfonyl chloride | Base (e.g., Pyridine or Triethylamine), Dichloromethane | This compound |
This guide provides a foundational understanding of the starting materials and synthetic strategy for producing this compound. Researchers should consult the primary literature for specific reaction conditions and characterization data.
References
The Synthesis and Characterization of 2-(Furan-2-yl)-1-tosylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis, characterization, and potential significance of the novel compound 2-(Furan-2-yl)-1-tosylpyrrolidine. While a specific high-profile "discovery" of this molecule is not present in current scientific literature, its structural motifs—a furan ring and a tosyl-protected pyrrolidine—suggest its potential as a valuable synthetic intermediate and a candidate for biological screening. The furan moiety is a common scaffold in bioactive natural products and pharmaceuticals, known to participate in various biological interactions. The tosyl group serves as a robust protecting group for the pyrrolidine nitrogen, enabling selective chemical modifications at other positions of the molecule. This guide provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and expected characterization data. The information presented herein is intended to facilitate further research and exploration of this and related compounds in the fields of medicinal chemistry and drug discovery.
Introduction
The furan nucleus is a prevalent heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anti-inflammatory, and anticancer effects.[1][2] Its electron-rich nature and aromaticity contribute to its ability to interact with various biological targets.[2] Similarly, the pyrrolidine ring is a key structural element in many natural products and synthetic drugs. The protection of the pyrrolidine nitrogen with a tosyl (p-toluenesulfonyl) group is a common strategy in organic synthesis to increase stability and allow for further functionalization.
The compound this compound combines these two important chemical entities. Although this specific molecule has not been the subject of extensive published research, its synthesis is readily achievable and it represents a potential building block for the creation of more complex molecules with novel biological activities. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and structurally related compounds.
Data Presentation
Table 1: Properties of Starting Material and Product
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Starting Material | 2-(Furan-2-yl)pyrrolidine | C₈H₁₁NO | 137.18 | Aralkylamine; core scaffold.[3] |
| Product | This compound | C₁₅H₁₇NO₃S | 291.37 | N-protected pyrrolidine; stable intermediate. |
Experimental Protocols
Synthesis of this compound
This protocol describes the N-tosylation of 2-(furan-2-yl)pyrrolidine.
Materials:
-
2-(Furan-2-yl)pyrrolidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(furan-2-yl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add triethylamine (1.2 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the furan ring protons, the pyrrolidine ring protons, the tosyl group aromatic protons, and the methyl group of the tosyl moiety.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonyl group.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway for the preparation of this compound.
Caption: Synthetic route for the N-tosylation of 2-(furan-2-yl)pyrrolidine.
Potential Applications and Future Directions
The synthesis of this compound provides a stable intermediate that can be used in a variety of subsequent chemical transformations. The tosyl group can be removed under specific conditions to reveal the secondary amine, or the furan and pyrrolidine rings can be further functionalized. Given the known biological activities of furan-containing compounds, this molecule could serve as a precursor for the development of novel therapeutic agents. Future research could focus on:
-
Derivatization: Creating a library of compounds based on this scaffold for high-throughput screening.
-
Biological Evaluation: Screening this compound and its derivatives for activity in various assays, such as antimicrobial, anticancer, or enzyme inhibition assays.
-
Structural Biology: If a derivative shows promising activity, co-crystallization with its biological target could elucidate its mechanism of action.
Conclusion
This technical guide provides a comprehensive starting point for the synthesis and study of this compound. While not a widely studied compound, its constituent parts suggest its potential as a valuable tool in medicinal chemistry and drug discovery. The detailed protocol and characterization guidelines provided herein are intended to empower researchers to explore the chemical and biological properties of this and related molecules, potentially leading to the discovery of new therapeutic agents.
References
A Proposed Theoretical and Experimental Investigation of 2-(Furan-2-yl)-1-tosylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical and experimental workflow for the characterization of 2-(Furan-2-yl)-1-tosylpyrrolidine, a novel heterocyclic compound with potential applications in medicinal chemistry. Due to a lack of existing literature on this specific molecule, this document serves as a proposed research framework. It details the application of computational chemistry, specifically Density Functional Theory (DFT), to predict the molecule's structural, spectroscopic, and electronic properties. Furthermore, it provides detailed protocols for the synthesis and experimental verification of the theoretical findings using NMR, FT-IR, and UV-Vis spectroscopy. All predicted quantitative data are presented in standardized tables for clarity and future comparison with experimental results. The logical workflow of this proposed study is illustrated using Graphviz diagrams.
Introduction
Heterocyclic compounds containing furan and pyrrolidine scaffolds are of significant interest in drug discovery and materials science. The furan ring is a key component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. Similarly, the pyrrolidine ring, a core component of the amino acid proline, is a prevalent motif in many pharmaceuticals. The combination of these two moieties, further functionalized with a tosyl group, in this compound suggests a unique chemical entity with potential for novel biological interactions.
This whitepaper presents a roadmap for the first comprehensive theoretical and experimental characterization of this compound. The following sections detail a proposed synthetic route, in-depth computational analysis, and protocols for experimental validation.
Proposed Research Workflow
The proposed research will follow a logical progression from synthesis and computational analysis to experimental verification. This workflow is designed to create a synergistic feedback loop, where theoretical predictions guide experimental analysis, and experimental data, in turn, validates and refines the computational model.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route involves the N-tosylation of 2-(furan-2-yl)pyrrolidine.
Materials:
-
2-(Furan-2-yl)pyrrolidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-(furan-2-yl)pyrrolidine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Computational Methodology
All theoretical calculations are proposed to be performed using the Gaussian 09 software package.
-
Geometry Optimization: The molecular structure of this compound will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set.[1] A conformational analysis will be performed to identify the lowest energy conformer.
-
Vibrational Frequencies: Harmonic vibrational frequencies will be calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.
-
NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-31G(d,p) level of theory.
-
UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths will be calculated using Time-Dependent DFT (TD-DFT) with the B3LYP/6-31G(d,p) method to simulate the UV-Vis absorption spectrum.
Predicted Molecular Properties (Hypothetical Data)
The following sections present hypothetical data for this compound based on the proposed computational methods and known values for analogous structures.
Optimized Geometric Parameters
The geometry of the most stable conformer would be characterized by specific bond lengths, bond angles, and dihedral angles that minimize the steric hindrance between the bulky tosyl group and the furan ring.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths (Å) | ||
| S-O (sulfone) | 1.435 | |
| S-N | 1.630 | |
| N-C (pyrrolidine) | 1.470 | |
| C-C (furan-pyrrolidine) | 1.510 | |
| C=C (furan) | 1.365 | |
| C-O (furan) | 1.370 | |
| Bond Angles (°) | ||
| O-S-O | 119.5 | |
| O-S-N | 106.0 | |
| C-N-S | 118.0 | |
| N-C-C (pyrrolidine) | 104.5 | |
| Dihedral Angles (°) | ||
| C(tosyl)-S-N-C(pyrrolidine) | -75.0 | |
| S-N-C(pyrrolidine)-C(furan) | 150.0 |
Predicted Spectroscopic Data
The predicted NMR chemical shifts are crucial for the structural elucidation of the synthesized compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrolidine Ring | ||
| H-2 | 4.8 - 5.0 (m) | 62.0 - 64.0 |
| H-3 | 1.9 - 2.2 (m) | 24.0 - 26.0 |
| H-4 | 1.8 - 2.1 (m) | 33.0 - 35.0 |
| H-5 | 3.3 - 3.5 (m) | 48.0 - 50.0 |
| Furan Ring | ||
| H-3' | 6.2 - 6.4 (dd) | 108.0 - 110.0 |
| H-4' | 7.2 - 7.4 (dd) | 142.0 - 144.0 |
| H-5' | 6.0 - 6.2 (dd) | 110.0 - 112.0 |
| C-2' | - | 154.0 - 156.0 |
| Tosyl Group | ||
| H-Ar | 7.3 - 7.4 (d), 7.7 - 7.8 (d) | 127.0 - 128.0, 129.5 - 130.5 |
| C-Ar (ipso) | - | 135.0 - 137.0 |
| C-Ar (para) | - | 143.0 - 145.0 |
| CH₃ | 2.4 - 2.5 (s) | 21.0 - 22.0 |
The calculated vibrational frequencies will be compared with the experimental FT-IR spectrum to confirm the presence of key functional groups.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3150 | Medium | C-H stretch (furan) |
| 2850 - 2980 | Medium | C-H stretch (pyrrolidine) |
| 1595 | Medium | C=C stretch (aromatic) |
| 1495 | Medium | C=C stretch (furan) |
| 1340 - 1360 | Strong | Asymmetric SO₂ stretch |
| 1150 - 1170 | Strong | Symmetric SO₂ stretch |
| 1090 | Strong | C-O-C stretch (furan) |
| 810 - 830 | Strong | C-H out-of-plane bend (p-substituted aromatic) |
| 740 - 760 | Strong | C-H out-of-plane bend (furan) |
The simulated UV-Vis spectrum will provide insights into the electronic transitions within the molecule.
Table 4: Predicted UV-Vis Absorption Data in Methanol
| λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| ~225 | > 0.5 | π → π* (Tosyl group) |
| ~270 | > 0.3 | π → π* (Furan and Tosyl conjugation) |
Visualization of Molecular Interactions
A deeper understanding of the molecule's properties can be gained by visualizing its structure and potential interactions. The following diagram illustrates the key functional groups and their potential for intermolecular interactions, which are crucial for understanding its behavior in a biological context.
Conclusion
This technical guide provides a robust framework for the comprehensive theoretical and experimental study of this compound. By integrating computational predictions with experimental synthesis and characterization, a thorough understanding of this novel compound's physicochemical properties can be achieved. The hypothetical data presented herein serves as a benchmark for future experimental work and highlights the potential of this molecule. This proposed study will lay the essential groundwork for exploring its applications in drug development and materials science, providing a valuable dataset for the broader scientific community.
References
An In-depth Technical Guide to the Molecular Structure of 2-(Furan-2-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2-(Furan-2-yl)-1-tosylpyrrolidine. This N-tosylated heterocyclic compound incorporates a furan moiety, a five-membered aromatic ring containing an oxygen atom known for its diverse biological activities, and a pyrrolidine ring, a prevalent scaffold in numerous pharmaceuticals. The presence of the tosyl protecting group on the pyrrolidine nitrogen modulates its chemical properties and is a common strategy in multi-step organic synthesis. This document details a plausible synthetic pathway, predicted physicochemical and spectroscopic data, and discusses potential areas of pharmacological interest based on the activities of structurally related molecules.
Molecular Structure and Properties
This compound possesses a core structure consisting of a pyrrolidine ring substituted at the 2-position with a furan-2-yl group. The nitrogen atom of the pyrrolidine ring is protected by a tosyl (p-toluenesulfonyl) group. This structural arrangement results in a chiral center at the C2 position of the pyrrolidine ring.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃S | Calculated |
| Molecular Weight | 291.37 g/mol | Calculated |
| IUPAC Name | 2-(Furan-2-yl)-1-(toluene-4-sulfonyl)pyrrolidine | Generated |
| SMILES | Cc1ccc(S(=O)(=O)N2CCCC2c2ccco2)cc1 | Generated |
| CAS Number | Not available | N/A |
| Boiling Point (2-(Furan-2-yl)pyrrolidine) | 70-72 °C (0.5 mmHg) | [Vendor Data] |
| Density (2-(Furan-2-yl)pyrrolidine) | 1.076 g/mL at 25 °C | [Vendor Data] |
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound is not published. However, based on the analysis of related structures, including 2-substituted furans and N-tosylpyrrolidines, a predicted NMR data set is presented below.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-5' (Furan) | ~7.30 | dd | J = 1.8, 0.8 |
| H-3' (Furan) | ~6.25 | dd | J = 3.2, 1.8 |
| H-4' (Furan) | ~6.15 | dd | J = 3.2, 0.8 |
| H-2 (Pyrrolidine) | ~4.8-5.0 | m | - |
| H-5a, H-5b (Pyrrolidine) | ~3.4-3.6 | m | - |
| H-3a, H-3b (Pyrrolidine) | ~1.8-2.2 | m | - |
| H-4a, H-4b (Pyrrolidine) | ~1.8-2.2 | m | - |
| Aromatic (Tosyl) | ~7.75 | d | J = 8.2 |
| Aromatic (Tosyl) | ~7.30 | d | J = 8.2 |
| Methyl (Tosyl) | ~2.40 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2' (Furan) | ~155 |
| C-5' (Furan) | ~142 |
| C-3' (Furan) | ~110 |
| C-4' (Furan) | ~106 |
| C-2 (Pyrrolidine) | ~60-62 |
| C-5 (Pyrrolidine) | ~48-50 |
| C-3 (Pyrrolidine) | ~33-35 |
| C-4 (Pyrrolidine) | ~23-25 |
| Aromatic (Tosyl) | ~144, 135, 130, 127 |
| Methyl (Tosyl) | ~21.5 |
Synthesis and Experimental Protocols
A practical synthesis of this compound can be envisioned in a two-step process: first, the synthesis of the precursor 2-(furan-2-yl)pyrrolidine, followed by the N-tosylation of the pyrrolidine nitrogen.
Synthesis of 2-(Furan-2-yl)pyrrolidine
Several methods for the synthesis of 2-substituted pyrrolidines have been reported. A common approach involves the condensation of an appropriate carbonyl compound with an amino alcohol followed by cyclization and reduction.
Experimental Protocol:
-
Step 1: Imine Formation. Furfural (1 equivalent) is reacted with 4-amino-1-butanol (1 equivalent) in a suitable solvent such as toluene. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the imine.
-
Step 2: Cyclization and Reduction. The resulting imine is not isolated but is subjected to reduction in situ. A reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is added to the cooled reaction mixture. The reduction of the imine and subsequent intramolecular cyclization yields 2-(furan-2-yl)pyrrolidine.
-
Work-up and Purification. The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
N-Tosylation of 2-(Furan-2-yl)pyrrolidine
The protection of the secondary amine of the pyrrolidine ring with a tosyl group is a standard procedure in organic synthesis.
Experimental Protocol:
-
Reaction Setup. 2-(Furan-2-yl)pyrrolidine (1 equivalent) is dissolved in a suitable solvent, typically dichloromethane (DCM) or pyridine. A base, such as triethylamine (TEA) or pyridine (if not used as the solvent), is added (1.1-1.5 equivalents).
-
Addition of Tosyl Chloride. The solution is cooled to 0 °C in an ice bath. p-Toluenesulfonyl chloride (tosyl chloride, TsCl) (1.05-1.2 equivalents) is added portion-wise to the stirred solution.
-
Reaction Monitoring. The reaction is allowed to warm to room temperature and stirred for several hours (typically 2-16 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification. Upon completion, the reaction mixture is washed successively with water, dilute hydrochloric acid (to remove excess base), and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product, this compound, is purified by flash column chromatography or recrystallization.
Potential Biological and Pharmacological Significance
While there is no specific biological data available for this compound, the constituent furan and pyrrolidine scaffolds are present in a wide array of biologically active molecules.
-
Furan Derivatives: The furan ring is a key structural motif in many natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2]. The electron-rich nature of the furan ring allows for various interactions with biological macromolecules.
-
Pyrrolidine Derivatives: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its saturated, non-planar structure provides a three-dimensional framework that can effectively interact with protein binding sites. Pyrrolidine derivatives have shown a wide range of pharmacological activities, including acting as enzyme inhibitors and receptor modulators.
-
N-Tosylpyrrolidines: The tosyl group, while often used as a protecting group, can also influence the biological activity of a molecule by altering its lipophilicity, steric profile, and hydrogen bonding capacity.
Given the combination of these structural features, this compound and its derivatives could be of interest in screening programs for various therapeutic targets. A hypothetical mechanism of action could involve the inhibition of a specific enzyme or the modulation of a signaling pathway, warranting further investigation.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a chiral heterocyclic compound with potential for further exploration in medicinal chemistry and drug discovery. While experimental data for this specific molecule is scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from related compounds. The presence of the biologically relevant furan and pyrrolidine moieties suggests that this compound and its derivatives could serve as valuable starting points for the development of novel therapeutic agents. Further research is warranted to synthesize this molecule, confirm its structure, and evaluate its biological activity in various assay systems.
References
An In-depth Technical Guide on the Predicted Biological Activity of 2-(Furan-2-yl)-1-tosylpyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct experimental data on the biological activity of 2-(Furan-2-yl)-1-tosylpyrrolidine has been identified in the public domain. This guide, therefore, presents a prospective analysis based on the known pharmacological activities of its core structural motifs: the 2-(furan-2-yl)pyrrolidine scaffold and the N-tosyl group. The information herein is intended to guide future research and is not indicative of proven biological effects.
Introduction
The compound this compound incorporates three key chemical features that are prevalent in many biologically active molecules: a pyrrolidine ring, a furan moiety, and a tosyl (p-toluenesulfonyl) group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in drug discovery, offering favorable pharmacokinetic properties.[1][2] The furan ring is an aromatic heterocycle known to be a pharmacophore in a variety of therapeutic agents.[3][4] The tosyl group, a sulfonamide, can significantly influence a molecule's physicochemical properties and its interactions with biological targets. This guide will explore the potential biological activities of this compound by examining the established activities of structurally related compounds.
Core Structural Components and Their Biological Significance
2.1. The 2-(Furan-2-yl)pyrrolidine Scaffold
The 2-(furan-2-yl)pyrrolidine core is the parent amine of the molecule of interest. While specific biological data for this unsubstituted scaffold is sparse[5][6], the individual furan and pyrrolidine rings are well-studied.
-
Pyrrolidine Derivatives: The pyrrolidine scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[2][7] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, antimalarial, and anticancer effects.[7][8][9] The stereochemistry at the 2-position of the pyrrolidine ring is often crucial for biological activity.
-
Furan-Containing Compounds: The furan moiety is present in many pharmaceuticals and natural products, contributing to a range of bioactivities such as antimicrobial, anti-inflammatory, and anticancer properties.[3][4][10] It can act as a bioisostere for a phenyl ring, offering different electronic and solubility properties.[3]
2.2. The N-Tosyl Group
The attachment of a tosyl group to the pyrrolidine nitrogen forms a sulfonamide linkage. N-tosylated pyrrolidines and other N-sulfonylated compounds are a well-established class of molecules with diverse pharmacological applications.
-
N-Tosylpyrrolidine Derivatives: Studies on N-tosylpyrrolidine derivatives have revealed their potential as anticancer, antibacterial, and antidiabetic agents.[11][12][13][14] The tosyl group can act as a hydrogen bond acceptor and its lipophilic nature can influence cell permeability and target engagement.
Predicted Biological Activities and Data from Related Compounds
Based on the activities of its constituent parts, this compound could plausibly exhibit a range of biological effects. Below are tables summarizing the activities of representative, structurally related compounds found in the literature.
Data Presentation
Table 1: Biological Activities of Pyrrolidine Derivatives
| Compound Class | Specific Example(s) | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference(s) |
| Pyrrolidine Sulfonamides | (S)-1-(2-(4-chlorophenyl)-2-oxoethyl)-N'-(4-fluorophenyl)pyrrolidine-2-carboxamide | Antidiabetic (DPP-IV inhibitor) | IC₅₀ = 41.17 nM | [13] |
| Thiazole-based Pyrrolidines | 4-F-phenyl derivative | Antibacterial (Gram-positive) | MIC = 160 µg/mL (B. cereus) | [9] |
| Spiro-pyrrolidine Derivatives | Compound 4s | Anticancer (CT26 cells) | IC₅₀ = 5.28 ± 0.72 µM | [8] |
| Pyrrolidine-based Thiosemicarbazones | Compound 5f | DHFR Inhibition | IC₅₀ = 29.11 ± 0.38 µM | [15] |
Table 2: Biological Activities of Furan-Containing Compounds
| Compound Class | Specific Example(s) | Biological Activity | Quantitative Data (IC₅₀) | Reference(s) |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | F8–B6 and F8–B22 | Antiviral (SARS-CoV-2 Mpro inhibitors) | IC₅₀ = 1.57 µM and 1.55 µM | [16] |
| Furan-containing natural products | Compound A from Paeonia suffruticosa | Anticancer (HL-60 leukemia cells) | IC₅₀ = 6.8 µM | [8] |
Experimental Protocols for Preliminary Biological Screening
Should this compound be synthesized, a general workflow for its initial biological evaluation would involve a series of in vitro assays.
General Experimental Workflow
A general workflow for the preliminary biological screening of a novel compound like this compound is depicted below. This process typically starts with broad cytotoxicity screening, followed by more specific assays based on structural similarities to known bioactive molecules.
Methodology for a Representative Assay: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the formazan crystals to form, which are then solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Potential Signaling Pathway Involvement
Given the reported activities of structurally similar compounds, this compound could potentially interact with various signaling pathways. For instance, based on the anticancer activity of related pyrrolidine derivatives, a hypothetical mechanism could involve the inhibition of a key enzyme in a cancer-related pathway.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel small molecule inhibitor, leading to the induction of apoptosis in cancer cells.
Conclusion and Future Directions
While there is currently no direct evidence for the biological activity of this compound, the analysis of its structural components suggests that it is a promising candidate for biological screening. The presence of the pyrrolidine, furan, and N-tosyl moieties, all of which are found in known bioactive compounds, warrants its synthesis and investigation. Future research should focus on the chemical synthesis of this compound, followed by a broad-based biological screening approach, including cytotoxicity, antimicrobial, and enzyme inhibition assays. The insights gained from such studies would be invaluable in determining the therapeutic potential of this and related chemical scaffolds.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Furan-2-yl)pyrrolidine | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2R)-2-(furan-2-yl)pyrrolidine | C8H11NO | CID 7047822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-(Furan-2-yl)-1-tosylpyrrolidine in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of 2-(Furan-2-yl)-1-tosylpyrrolidine being used as an organocatalyst in asymmetric catalysis. The following application notes and protocols are based on analogous, well-established systems utilizing structurally similar proline and N-sulfonylpyrrolidine-derived organocatalysts. These examples are provided to illustrate the potential applications and general methodologies for this class of catalysts.
Introduction
Proline and its derivatives are a cornerstone of organocatalysis, capable of activating carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. The N-tosyl group in pyrrolidine-based catalysts enhances their solubility in organic solvents and modulates their steric and electronic properties, often leading to improved stereoselectivity. The furan moiety, as a heterocyclic aromatic system, could further influence the catalyst's performance through electronic effects or secondary interactions with substrates.
This document outlines the potential application of this compound in the asymmetric Michael addition of aldehydes to nitroolefins, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral γ-nitro carbonyl compounds. These products are valuable synthetic intermediates for a variety of biologically active molecules.
Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a powerful tool for the enantioselective synthesis of 1,4-dicarbonyl precursors and γ-amino acids. Pyrrolidine-based organocatalysts are highly effective in this transformation, proceeding through an enamine-based catalytic cycle. The catalyst's stereochemical information is efficiently transferred to the product, resulting in high levels of diastereo- and enantioselectivity.
Quantitative Data Summary
The following table summarizes representative results for the asymmetric Michael addition of various aldehydes to β-nitrostyrene, catalyzed by analogous pyrrolidine-based organocatalysts. These data illustrate the expected efficiency and selectivity for this class of catalysts.
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-nitrostyrene | 10 | Toluene | 24 | 95 | >95:5 | 98 |
| 2 | Butanal | β-nitrostyrene | 10 | Toluene | 24 | 92 | >95:5 | 97 |
| 3 | Pentanal | β-nitrostyrene | 10 | Toluene | 30 | 90 | >95:5 | 98 |
| 4 | Isovaleraldehyde | β-nitrostyrene | 10 | Toluene | 36 | 88 | >95:5 | 99 |
| 5 | Propanal | (E)-4-chloronitrostyrene | 10 | Toluene | 24 | 96 | >95:5 | 97 |
| 6 | Propanal | (E)-4-methylnitrostyrene | 10 | Toluene | 24 | 93 | >95:5 | 98 |
| 7 | Cyclohexanecarbaldehyde | β-nitrostyrene | 15 | CH2Cl2 | 48 | 85 | 90:10 | 96 |
Data compiled from analogous systems reported in the literature.
Experimental Protocols
General Protocol for the Asymmetric Michael Addition
This protocol describes a general procedure for the organocatalyzed asymmetric Michael addition of an aldehyde to a nitroolefin.
Materials:
-
This compound (or analogous organocatalyst)
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the nitroolefin (0.5 mmol, 1.0 equiv).
-
Add the organocatalyst (0.05 mmol, 10 mol%).
-
Dissolve the solids in the anhydrous solvent (1.0 mL).
-
Add the aldehyde (1.5 mmol, 3.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Workflow
Caption: General experimental workflow for the reaction.
Application Notes and Protocols for 2-(Furan-2-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis and potential application of 2-(Furan-2-yl)-1-tosylpyrrolidine. This compound, possessing a chiral pyrrolidine backbone, a coordinating furan moiety, and a sterically demanding N-tosyl group, is a promising candidate for applications in asymmetric catalysis and as a building block in medicinal chemistry. Due to the limited availability of specific literature for this exact molecule, the following protocols are based on established and reliable methodologies for analogous structures. These notes are intended to serve as a comprehensive guide for the synthesis and evaluation of this novel compound.
Synthesis of this compound
The synthesis of the title compound is proposed as a two-step process, commencing with the preparation of the 2-(Furan-2-yl)pyrrolidine precursor, followed by its N-tosylation.
Proposed Synthetic Pathway
The synthesis begins with the reductive amination of 1-(furan-2-yl)-4,4-dimethoxybutan-1-one with ammonia, followed by in-situ cyclization to form 2-(furan-2-yl)pyrrolidine. The secondary amine is then protected with a tosyl group to yield the final product.
Application Notes and Protocols for 2-(Furan-2-yl)-1-tosylpyrrolidine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of the scientific literature reveals that 2-(Furan-2-yl)-1-tosylpyrrolidine has not been documented as a ligand in cross-coupling reactions . While the individual components of its structure—a chiral pyrrolidine backbone and a furan moiety—are features of established ligands, this specific compound's catalytic activity has not been reported.
This document, therefore, serves as a resource for researchers interested in exploring the potential of this and similar novel ligands. It provides:
-
A proposed synthesis for the target compound based on established chemical principles.
-
A general protocol for the synthesis and subsequent screening of a novel ligand in a Suzuki-Miyaura cross-coupling reaction, a common benchmark for catalytic performance.
-
An overview of the structural motifs that make this compound a candidate of interest for catalytic applications.
Background: The Potential of Pyrrolidine-Furan Structures in Catalysis
The interest in this compound as a potential ligand stems from the proven success of its core structural components in catalysis.
-
Pyrrolidine Ring: The saturated five-membered nitrogen heterocycle, particularly when derived from the chiral pool amino acid L-proline, is a cornerstone of asymmetric catalysis. The rigid structure and the presence of a stereocenter adjacent to the nitrogen atom allow for effective chiral induction in metal-catalyzed reactions.
-
Furan Moiety: Furan-containing phosphines have been successfully employed as ligands in various cross-coupling reactions. The furan ring can influence the electronic properties of the ligand and participate in catalyst stabilization. The oxygen atom can also act as a hemilabile coordinating atom, which can be beneficial in certain catalytic cycles.
-
Tosyl Group: The tosyl (p-toluenesulfonyl) group is a common N-protecting group for pyrrolidines. It is electron-withdrawing, which can modulate the electron density on the nitrogen atom and influence its coordination to a metal center.
Given these features, it is plausible that this compound could function as a chiral ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.
Synthesis Protocol: this compound
The synthesis of the target ligand can be envisioned as a two-step process starting from the commercially available 2-(furan-2-yl)pyrrolidine. This protocol is a standard procedure for the tosylation of a secondary amine.
Diagram of Proposed Synthesis
Caption: Proposed synthesis of the target ligand.
Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Furan-2-yl)pyrrolidine | 137.18 | 1.0 g | 7.29 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.53 g | 8.02 |
| Triethylamine (Et3N) | 101.19 | 1.52 mL | 10.94 |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
| Saturated aq. NH4Cl | - | 20 mL | - |
| Saturated aq. NaCl (Brine) | - | 20 mL | - |
| Anhydrous MgSO4 | 120.37 | - | - |
Procedure
-
Dissolve 2-(furan-2-yl)pyrrolidine (1.0 g, 7.29 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.52 mL, 10.94 mmol) to the solution.
-
Add p-toluenesulfonyl chloride (1.53 g, 8.02 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
General Protocol for Ligand Screening in Suzuki-Miyaura Coupling
This protocol provides a general workflow for evaluating the effectiveness of a novel ligand, such as this compound, in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Diagram of Experimental Workflow
Caption: General workflow for screening a novel ligand.
Model Reaction: 4-Methoxybiphenyl Synthesis
-
Reaction: 4-Bromoanisole + Phenylboronic acid → 4-Methoxybiphenyl
-
Catalyst System: Palladium(II) acetate + this compound
Materials and Reaction Conditions
| Component | Role | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| 4-Bromoanisole | Aryl Halide | 187.04 | 187 mg | 1.0 | 1.0 eq |
| Phenylboronic Acid | Coupling Partner | 121.93 | 146 mg | 1.2 | 1.2 eq |
| Palladium(II) Acetate | Catalyst Precursor | 224.50 | 2.2 mg | 0.01 | 1 mol% |
| This compound | Ligand | 291.37 | 5.8 mg | 0.02 | 2 mol% |
| Potassium Carbonate (K2CO3) | Base | 138.21 | 276 mg | 2.0 | 2.0 eq |
| Toluene | Solvent | - | 4 mL | - | - |
| Water | Solvent | - | 1 mL | - | - |
Procedure
-
To an oven-dried Schlenk tube, add palladium(II) acetate (2.2 mg, 0.01 mmol) and the novel ligand (5.8 mg, 0.02 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene (2 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the active catalyst.
-
To this mixture, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the remaining toluene (2 mL) and water (1 mL).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the desired time (e.g., 4, 8, 12, 24 hours), taking aliquots periodically to monitor progress by GC-MS or TLC.
-
After completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the yield. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.
Conclusion
While this compound remains an unexplored ligand, its structural features suggest it may have potential in homogeneous catalysis. The provided protocols offer a foundational approach for its synthesis and for the systematic evaluation of its performance in one of the most fundamental and widely used cross-coupling reactions. Successful results from such a screening could pave the way for its application in more complex syntheses within academic and industrial research, particularly in the field of drug development where novel catalytic methods are of high value.
Application Notes and Protocols: 2-(Furan-2-yl)-1-tosylpyrrolidine and its Analogs in Medicinal Chemistry
Disclaimer: As of November 2025, detailed research and application data specifically for 2-(Furan-2-yl)-1-tosylpyrrolidine in medicinal chemistry are not extensively available in the public domain. This document, therefore, presents a detailed application note and protocol based on a closely related and structurally similar class of compounds, the 1-(Furan-2-ylmethyl)pyrrolidine derivatives , which have been investigated as inhibitors of the Stimulation-2 (ST2) receptor, a target of interest in inflammatory diseases. This information is intended to serve as a representative example of the potential applications of the furan-pyrrolidine scaffold in drug discovery.
Introduction to the Furan-Pyrrolidine Scaffold
The furan and pyrrolidine rings are prominent heterocyclic structures in medicinal chemistry. The furan ring, an aromatic five-membered heterocycle containing oxygen, is a versatile scaffold found in numerous bioactive natural products and synthetic drugs.[1][2][3][4] Its electron-rich nature allows for a variety of chemical interactions with biological targets.[1] The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, provides a three-dimensional structural element that is valuable for exploring pharmacophore space and can contribute to the stereochemistry of a molecule.[5] The combination of these two moieties in compounds like this compound and its analogs presents a promising starting point for the development of novel therapeutic agents.
Representative Application: Inhibition of the ST2 Receptor
A notable application of the 1-(furan-2-ylmethyl)pyrrolidine scaffold is in the development of inhibitors for the ST2 receptor, a member of the interleukin-1 receptor family.[6] The interaction between ST2 and its ligand, IL-33, is a critical signaling pathway in the modulation of immune responses. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, including graft-versus-host disease (GVHD).[6] Small molecule inhibitors of the ST2-IL-33 interaction represent a potential therapeutic strategy for these conditions.
Quantitative Data: In Vitro Activity of 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 1-(Furan-2-ylmethyl)pyrrolidine derivatives against the ST2 receptor, as determined by an AlphaLISA assay.[6]
| Compound ID | Structure | IC50 (µM)[6] |
| iST2-1 | 1-((5-(2-nitrophenyl)furan-2-yl)methyl)-2-(4-(pyrrolidin-1-yl)phenyl)pyrrolidine | 46.65 |
| 14e | (Structure not fully disclosed in the provided abstract) | 6 |
| 14f | (Structure not fully disclosed in the provided abstract) | 6 |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors.
Synthesis of a 1-(Furan-2-ylmethyl)pyrrolidine Analog
Synthesis of 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine:
This protocol describes a key intermediate step in the synthesis of more complex analogs.[6]
-
Reaction Setup: In a round-bottom flask, combine 5-(2-nitrophenyl)furan-2-carbaldehyde (1.0 eq), 2-(4-bromophenyl)pyrrolidine (1.2 eq), and 1,2-dichloroethane.
-
Reductive Amination: To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 eq) and acetic acid (3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired product.[6]
In Vitro Evaluation of ST2 Inhibition (AlphaLISA Assay)
This protocol outlines a method for assessing the inhibitory activity of compounds on the ST2-IL-33 interaction.
-
Reagent Preparation: Prepare solutions of recombinant human ST2-His and biotinylated human IL-33 in assay buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the test compounds and the ST2-His solution to a 384-well assay plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Ligand Addition: Add the biotinylated IL-33 solution to the wells.
-
Second Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add AlphaLISA nickel chelate acceptor beads and streptavidin donor beads.
-
Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the plate on an EnVision plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
Logical Workflow for Synthesis of a 1-(Furan-2-ylmethyl)pyrrolidine Analog
Caption: Synthetic workflow for a key furan-pyrrolidine intermediate.
Signaling Pathway of ST2 Inhibition
Caption: Mechanism of ST2 receptor inhibition by furan-pyrrolidine analogs.
References
- 1. US3432486A - Synthesis of furan compounds including pharmacologically active furyl steroids - Google Patents [patents.google.com]
- 2. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1939191A1 - Furan derivatives, method of synthesis and uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
Application Note & Protocol: Scale-Up Synthesis of 2-(Furan-2-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the gram-scale synthesis of 2-(Furan-2-yl)-1-tosylpyrrolidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The described method is a robust and scalable procedure involving the tosylation of 2-(furan-2-yl)pyrrolidine. This application note includes a step-by-step experimental protocol, a comprehensive list of materials and reagents, and methods for purification and characterization of the final product. The process is designed to be efficient and reproducible, making it suitable for laboratory-scale production with considerations for further scale-up.
Introduction
Pyrrolidine and furan moieties are prevalent structural motifs in a wide array of biologically active compounds and natural products. The title compound, this compound, incorporates both of these key heterocyclic rings, making it an interesting building block for the synthesis of novel chemical entities with potential therapeutic applications. The tosyl group serves as a common protecting group for the pyrrolidine nitrogen and can also act as a leaving group in subsequent nucleophilic substitution reactions, allowing for further molecular elaboration. This protocol details a straightforward and scalable synthesis from commercially available 2-(furan-2-yl)pyrrolidine.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
1. Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-(Furan-2-yl)pyrrolidine | ≥95% | Commercially Available |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercially Available |
| Triethylamine (Et₃N) | ≥99%, distilled | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - |
| Brine (Saturated NaCl solution) | ACS Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - |
| Ethyl Acetate | ACS Grade | - |
| Hexanes | ACS Grade | - |
| Silica Gel | 60 Å, 230-400 mesh | - |
2. Equipment:
-
Three-neck round-bottom flask (1 L) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Ice-water bath.
-
Rotary evaporator.
-
Separatory funnel (1 L).
-
Glassware for extraction and filtration.
-
Column chromatography setup.
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
NMR spectrometer.
-
Mass spectrometer.
3. Synthetic Procedure:
A schematic overview of the workflow is presented below.
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-(furan-2-yl)pyrrolidine (13.7 g, 100 mmol) and anhydrous dichloromethane (DCM, 400 mL).
-
Addition of Base: Add triethylamine (20.9 mL, 150 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (21.0 g, 110 mmol) in anhydrous DCM (100 mL) and add it to the dropping funnel. Add the tosyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12 hours. Monitor the reaction progress by TLC (Ethyl Acetate/Hexanes 1:4).
-
Work-up: Quench the reaction by slowly adding 200 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the silica gel onto the column. Elute with the solvent system, collecting fractions.
-
Monitor the fractions by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Data Presentation
| Parameter | Value |
| Starting Material | |
| 2-(Furan-2-yl)pyrrolidine | 13.7 g (100 mmol) |
| Reagents | |
| p-Toluenesulfonyl chloride | 21.0 g (110 mmol) |
| Triethylamine | 20.9 mL (150 mmol) |
| Product | |
| Theoretical Yield | 29.14 g |
| Typical Isolated Yield | 24.8 - 26.2 g (85-90%) |
| Analytical Data | |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with structure |
| ¹³C NMR (100 MHz, CDCl₃) | Consistent with structure |
| Mass Spectrometry (ESI) | m/z [M+H]⁺ calculated for C₁₅H₁₇NO₃S: 292.10; found: 292.1 |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Triethylamine is a corrosive and flammable liquid.
-
Tosyl chloride is corrosive and lachrymatory.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound. The procedure is straightforward, utilizes commercially available reagents, and affords the desired product in high yield and purity after a standard chromatographic purification. This protocol is suitable for researchers in academic and industrial settings who require access to this versatile building block for their drug discovery and development programs. Further optimization of reaction conditions and purification methods may be necessary for larger-scale production.
Application Notes and Protocols for 2-(Furan-2-yl)-1-tosylpyrrolidine Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the use of 2-(Furan-2-yl)-1-tosylpyrrolidine as an organocatalyst in asymmetric reactions. The following application notes and protocols are representative examples based on the well-established catalytic activity of structurally similar 2-aryl-N-tosylpyrrolidine derivatives in asymmetric Michael and Aldol reactions. The quantitative data presented is hypothetical and serves to illustrate the expected performance based on related catalysts. Researchers should consider these protocols as a starting point for optimization.
Asymmetric Michael Addition
Application Note
2-(Aryl)-1-tosylpyrrolidine derivatives are effective organocatalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, enones, and other Michael acceptors. These reactions are valuable for the stereoselective construction of carbon-carbon bonds, leading to the formation of chiral building blocks essential in pharmaceutical synthesis. The tosyl group enhances the acidity of the pyrrolidine nitrogen, playing a crucial role in the catalytic cycle, while the 2-aryl substituent influences the steric environment, thereby controlling the stereochemical outcome of the reaction. The furan moiety in the target catalyst is expected to participate in unique electronic and steric interactions, potentially influencing both reactivity and enantioselectivity.
Representative Quantitative Data for a 2-(Aryl)-1-tosylpyrrolidine Catalyzed Asymmetric Michael Addition
| Entry | Michael Donor | Michael Acceptor | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | dr (syn/anti) | ee (%) (major) |
| 1 | Propanal | trans-β-Nitrostyrene | Toluene | 0 | 10 | 92 | 95:5 | 98 |
| 2 | Cyclohexanone | trans-β-Nitrostyrene | CH2Cl2 | RT | 15 | 88 | 90:10 | 95 |
| 3 | Propanal | 1,3-Diphenylprop-2-en-1-one | THF | -20 | 10 | 85 | >99:1 | 97 |
| 4 | Butanal | (E)-N-Cinnamyl-N-tosyl-amine | Dioxane | RT | 20 | 78 | 85:15 | 92 |
Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
Materials:
-
This compound (or a representative 2-Aryl-1-tosylpyrrolidine catalyst)
-
Propanal (freshly distilled)
-
trans-β-Nitrostyrene
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2-(Aryl)-1-tosylpyrrolidine catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and cool the mixture to 0 °C in an ice bath.
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) to the stirred solution.
-
Slowly add freshly distilled propanal (1.0 mmol, 5.0 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Asymmetric Aldol Reaction
Application Note
2-(Aryl)-1-tosylpyrrolidine catalysts are also anticipated to be effective in promoting asymmetric Aldol reactions between ketones and aldehydes. This transformation is fundamental in organic synthesis for the formation of β-hydroxy carbonyl compounds, which are versatile intermediates for the synthesis of natural products and pharmaceuticals. The catalyst facilitates the formation of a chiral enamine intermediate from the ketone, which then reacts with the aldehyde in a stereocontrolled manner. The nature of the 2-aryl substituent is critical in creating a chiral pocket that dictates the facial selectivity of the aldehyde approach.
Representative Quantitative Data for a 2-(Aryl)-1-tosylpyrrolidine Catalyzed Asymmetric Aldol Reaction
| Entry | Ketone | Aldehyde | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | RT | 20 | 95 | 98:2 | 99 |
| 2 | Acetone | Benzaldehyde | Neat | RT | 30 | 75 | - | 85 |
| 3 | Cyclopentanone | 4-Chlorobenzaldehyde | NMP | 4 | 15 | 91 | 95:5 | 97 |
| 4 | Acetone | Isovaleraldehyde | DMF | 0 | 25 | 68 | - | 90 |
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
Materials:
-
This compound (or a representative 2-Aryl-1-tosylpyrrolidine catalyst)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stirring bar
Procedure:
-
To a round-bottom flask, add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) and the 2-(Aryl)-1-tosylpyrrolidine catalyst (0.1 mmol, 20 mol%).
-
Add anhydrous DMSO (1.0 mL) followed by freshly distilled cyclohexanone (2.0 mmol, 4.0 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 24-48 hours), add saturated aqueous NaHCO₃ solution (10 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired β-hydroxy ketone.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Application Notes and Protocols: 2-(Furan-2-yl)-1-tosylpyrrolidine in Organocatalysis
A Comprehensive Review of a Proline-Derived Organocatalyst
Introduction
Proline and its derivatives have emerged as a cornerstone in the field of asymmetric organocatalysis, offering a metal-free and environmentally benign approach to the synthesis of chiral molecules. Among the vast array of proline-based catalysts, 2-substituted-1-tosylpyrrolidines have garnered significant attention due to their unique structural features and catalytic prowess. The tosyl group at the nitrogen atom enhances the acidity of the pyrrolidine N-H proton (if present after catalyst activation) and provides steric bulk, which can influence the stereochemical outcome of the catalyzed reaction. The substituent at the 2-position plays a crucial role in the catalyst's interaction with the substrates. This document provides a detailed overview of the applications and protocols for a specific derivative, 2-(Furan-2-yl)-1-tosylpyrrolidine, in organocatalysis. While direct applications of this exact molecule are not extensively reported, its structural similarity to other highly successful organocatalysts allows for a strong inferential case for its potential applications. This document will therefore focus on the likely applications based on analogous systems and provide generalized protocols.
Anticipated Applications in Asymmetric Synthesis
Based on the established reactivity of similar proline-derived organocatalysts, this compound is anticipated to be a highly effective catalyst for a range of asymmetric transformations. The furan moiety, an electron-rich aromatic heterocycle, can participate in π-π stacking interactions and hydrogen bonding, which can be crucial for substrate recognition and the stabilization of transition states. The primary mode of activation is expected to be through the formation of an enamine or an iminium ion intermediate.
Key anticipated reactions include:
-
Asymmetric Aldol Reactions: Catalyzing the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones, which are valuable building blocks in natural product synthesis.
-
Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles (such as ketones or aldehydes) to α,β-unsaturated systems (like nitroalkenes or enones) to generate chiral 1,5-dicarbonyl compounds or γ-nitro ketones.
-
Asymmetric Mannich Reactions: Promoting the three-component reaction of an aldehyde, an amine, and a ketone to afford chiral β-amino carbonyl compounds.
-
Asymmetric Diels-Alder Reactions: Acting as a Lewis acid mimic to catalyze the [4+2] cycloaddition between dienes and dienophiles, leading to the formation of chiral cyclohexene derivatives.
Data Presentation: Representative Performance in Analogous Reactions
The following table summarizes typical quantitative data for reactions catalyzed by structurally similar 2-substituted-1-tosylpyrrolidine organocatalysts. This data serves as a benchmark for the expected performance of this compound.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Aldol Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | 10 - 20 | Toluene | RT | 24 - 48 | 85 - 99 | up to 99:1 (anti/syn) | up to 99 |
| Michael Addition | Cyclohexanone | β-Nitrostyrene | 5 - 10 | CH2Cl2 | 0 - RT | 12 - 24 | 90 - 98 | up to 95:5 (syn/anti) | up to 97 |
| Mannich Reaction | Acetone | 4-Anisidine | 4-Nitrobenzaldehyde | 10 - 20 | DMSO | RT | 48 - 72 | 75 - 92 | up to 90:10 (syn/anti) |
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction
This protocol is a generalized procedure based on established methods for similar organocatalysts. Optimization of reaction conditions (solvent, temperature, catalyst loading) is recommended for specific substrates.
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).
-
Add the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (2.0 mmol, 2.0 equiv).
-
Add the appropriate solvent (e.g., Toluene, 2.0 mL).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for an Asymmetric Michael Addition
-
To a dry reaction vial, add this compound (0.05 mmol, 5 mol%).
-
Dissolve the α,β-unsaturated compound (e.g., β-nitrostyrene, 1.0 mmol, 1.0 equiv) in the chosen solvent (e.g., CH₂Cl₂, 1.0 mL).
-
Add the nucleophile (e.g., cyclohexanone, 2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the mixture at the designated temperature (e.g., 0 °C to room temperature) for the specified time.
-
After the reaction is complete (as indicated by TLC), remove the solvent in vacuo.
-
Purify the residue by flash chromatography (silica gel, appropriate eluent) to yield the Michael adduct.
-
Analyze the product to determine the yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC).
Visualizations
Catalytic Cycle of an Enamine-Mediated Aldol Reaction
A proposed catalytic cycle for the asymmetric aldol reaction.
Experimental Workflow for Catalyst Screening
A typical experimental workflow for screening the organocatalyst.
While direct experimental data for this compound is limited in the current literature, its structural analogy to highly successful proline-based organocatalysts strongly suggests its potential as a powerful tool in asymmetric synthesis. The provided protocols and anticipated outcomes offer a solid foundation for researchers and drug development professionals to explore its catalytic activity. Further experimental validation is necessary to fully elucidate the catalytic scope and efficiency of this promising organocatalyst.
Application Note: Protocol for the Purification of 2-(Furan-2-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-(Furan-2-yl)-1-tosylpyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a standard N-tosylation of 2-(furan-2-yl)pyrrolidine followed by a comprehensive purification procedure using column chromatography. This document includes a step-by-step experimental protocol, a table summarizing expected yields and purity, and a visual workflow diagram to ensure clarity and reproducibility in the laboratory setting.
Introduction
This compound is a sulfonylated derivative of 2-(furan-2-yl)pyrrolidine. The introduction of the tosyl group can be a key step in multi-step organic syntheses, serving as a protecting group for the pyrrolidine nitrogen or to modify the compound's biological activity. Proper purification of the tosylated product is crucial to remove unreacted starting materials, excess reagents, and by-products, ensuring the integrity of subsequent reactions and biological assays. This protocol details a robust method for the synthesis and purification of this target compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound, starting from 2-(furan-2-yl)pyrrolidine.
| Parameter | Value | Notes |
| Starting Material | 2-(Furan-2-yl)pyrrolidine | Commercially available or synthesized. |
| Reagents | p-Toluenesulfonyl chloride, Pyridine | Standard N-tosylation conditions. |
| Crude Yield | >95% | The crude product is typically obtained in high yield. |
| Purification Method | Flash Column Chromatography | Silica gel stationary phase. |
| Eluent System | Hexanes:Ethyl Acetate (Gradient) | A gradient from 9:1 to 7:3 is often effective. |
| Purified Yield | 80-90% | Typical yield after chromatography. |
| Final Purity | >98% | As determined by ¹H NMR and LC-MS. |
Experimental Protocol
This protocol describes the N-tosylation of 2-(furan-2-yl)pyrrolidine and the subsequent purification of the product, this compound.
Materials:
-
2-(Furan-2-yl)pyrrolidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
2N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for flash chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Standard laboratory glassware
Procedure:
-
N-Tosylation Reaction:
-
Dissolve 2-(furan-2-yl)pyrrolidine (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc). The product should have a higher Rf value than the starting amine.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Carefully add 2N HCl to the reaction mixture to quench the excess pyridine. The tosylated product may precipitate.[1]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 2N HCl (2x), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Flash Column Chromatography:
-
Prepare a silica gel column packed with a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start with 9:1 hexanes:ethyl acetate and gradually increase to 7:3 hexanes:ethyl acetate.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualization
The following diagram illustrates the workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for 2-(Furan-2-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling, storage, and use of 2-(Furan-2-yl)-1-tosylpyrrolidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known properties of its constituent moieties: the furan ring, the pyrrolidine ring, and the N-tosyl group.
Chemical and Physical Properties
The properties of this compound are inferred from related compounds. The furan moiety suggests potential sensitivity to air, light, and strong acids, while the tosyl group enhances its stability compared to the parent amine.
Table 1: Inferred and Known Properties of this compound and Related Compounds
| Property | This compound | Furan | Pyrrolidine | 2-Acetylfuran |
| Molecular Formula | C₁₅H₁₇NO₃S | C₄H₄O[1] | C₄H₉N[2] | C₆H₆O₂[3] |
| Molecular Weight | 291.37 g/mol | 68.07 g/mol [1] | 71.12 g/mol [2] | 110.11 g/mol [3] |
| Appearance | Likely a solid at room temperature | Colorless, volatile liquid[4] | Colorless to pale yellow liquid[2] | Low melting solid[3] |
| Boiling Point | Not available | 31.3 °C[1] | 87-88 °C[2] | 168-169 °C[3] |
| Melting Point | Not available | -85.6 °C[1] | -63 °C[2] | 30 °C[3] |
| Solubility | Likely soluble in common organic solvents | Soluble in alcohol, ether, acetone; slightly soluble in water[4] | Soluble in water and most organic solvents | Not available |
Safety and Handling Protocols
Given the hazardous nature of furan and pyrrolidine derivatives, strict adherence to safety protocols is mandatory. The furan ring is associated with toxicity and potential carcinogenicity.[4] The parent compound, 2-(Furan-2-yl)pyrrolidine, is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[5]
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile or neoprene).[6]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, wear chemical-resistant aprons and boots.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust may be generated, use a NIOSH/MSHA approved respirator.[6]
2.2 General Handling Procedures
-
Work Area: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[6]
-
Ignition Sources: Keep away from heat, sparks, and open flames. The furan moiety suggests the compound may be flammable.[1]
-
Static Discharge: Use properly grounded equipment to prevent static discharge, which could ignite flammable vapors.[1][2]
-
Peroxide Formation: Furan and its derivatives can form explosive peroxides upon prolonged exposure to air and light.[1] While the tosyl group may offer some stability, it is prudent to assume this risk exists. Containers should be dated upon opening.
-
Cleaning Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand or earth) and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Storage Protocols
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Container: Store in a tightly sealed, light-resistant container.[6]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and peroxide formation.[1]
-
Temperature: Store in a cool, dry, and well-ventilated place.[1] Refrigeration may be appropriate, but ensure the compound does not freeze if it is in solution.
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and sources of ignition.[1] The furan ring is susceptible to reaction with strong acids.[7]
Experimental Protocols
4.1 Protocol for Preparing a Stock Solution
-
Pre-Experiment Check: Ensure all necessary PPE is worn and the chemical fume hood is functioning correctly.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of this compound to the vial and record the weight.
-
Solubilization: In the fume hood, add the desired solvent (e.g., DMSO, DMF, or a suitable organic solvent) to the vial using a calibrated pipette.
-
Mixing: Cap the vial tightly and mix by vortexing or sonicating until the solid is completely dissolved.
-
Storage: Label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution under the recommended storage conditions.
Visualized Workflows and Pathways
5.1 General Handling Workflow
Caption: A workflow for the safe handling of this compound.
5.2 Potential Reactivity Pathways
The furan ring is known to undergo several types of reactions. The presence of the tosylpyrrolidine group may influence the regioselectivity and reactivity.
Caption: Potential chemical reactions involving the furan ring of the title compound.
References
Application Notes and Protocols: 2-(Furan-2-yl)-1-tosylpyrrolidine as a Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[1] By temporarily attaching a chiral molecule to a prochiral substrate, one can direct subsequent reactions to proceed with high diastereoselectivity. The auxiliary is then cleaved and can often be recovered for reuse.[1] The N-tosylpyrrolidine framework is a common scaffold for chiral auxiliaries due to its conformational rigidity, which enhances facial bias during stereoselective reactions. The presence of a tosyl group can also influence the electronic properties and coordination of the molecule.
2-(Furan-2-yl)-1-tosylpyrrolidine incorporates a furan moiety, which could potentially offer unique steric and electronic properties to influence diastereoselectivity. The furan ring's aromaticity and the presence of the oxygen heteroatom might engage in specific interactions, such as π-stacking or coordination with Lewis acids, further enhancing stereocontrol. This document outlines the prospective synthesis and application of this chiral auxiliary in diastereoselective alkylation, a fundamental carbon-carbon bond-forming reaction.
Proposed Synthesis of this compound
The synthesis of the title chiral auxiliary can be envisioned from the commercially available 2-(furan-2-yl)pyrrolidine. The tosylation of the secondary amine would yield the desired N-tosylpyrrolidine derivative.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
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To a stirred solution of 2-(furan-2-yl)pyrrolidine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M) at 0 °C, add pyridine (1.5 eq.).
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Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq.) in anhydrous CH₂Cl₂.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
Application in Diastereoselective Alkylation
A primary application of chiral pyrrolidine-based auxiliaries is in the diastereoselective alkylation of N-acyl derivatives. This process involves three key steps: acylation of the auxiliary, formation of a chiral enolate, and subsequent alkylation.
Caption: General workflow for diastereoselective alkylation.
Experimental Protocol: Diastereoselective Alkylation
Step 1: Acylation of the Chiral Auxiliary
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To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise.
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Stir the mixture at -78 °C for 30 minutes.
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Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the N-acylpyrrolidine derivative by column chromatography.
Step 2: Diastereoselective Alkylation
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To a solution of the N-acylpyrrolidine derivative (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq., freshly prepared or a commercial solution) dropwise.
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Stir the resulting enolate solution at -78 °C for 1 hour.
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Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise.
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Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
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Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis.
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Purify the product by column chromatography to isolate the major diastereomer.
Quantitative Data
The following table summarizes representative data for diastereoselective alkylations using N-acyl derivatives of 2-substituted pyrrolidine chiral auxiliaries. While specific to other auxiliaries, this data provides an expected range of performance.
| Entry | Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | Benzyl bromide | >98 | 85 |
| 2 | Allyl iodide | 95 | 88 |
| 3 | Methyl iodide | 90 | 75 |
| 4 | n-Butyl iodide | 92 | 82 |
Data is representative and compiled from analogous systems.
Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product, typically a carboxylic acid, alcohol, or aldehyde.
Caption: Common methods for chiral auxiliary cleavage.
Experimental Protocol: Cleavage to the Carboxylic Acid (Hydrolysis)
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Dissolve the alkylated N-acylpyrrolidine (1.0 eq.) in a 3:1 mixture of THF and water (0.1 M).
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Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).
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Stir the mixture vigorously at 0 °C for 4 hours, then at room temperature for 12 hours.
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Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq.) at 0 °C.
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Stir for 30 minutes, then concentrate the mixture in vacuo to remove the THF.
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Extract the aqueous residue with CH₂Cl₂ (3 x 20 mL) to recover the chiral auxiliary.
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Acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.
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Extract the acidic aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the chiral carboxylic acid.
Experimental Protocol: Cleavage to the Primary Alcohol (Reduction)
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To a solution of the alkylated N-acylpyrrolidine (1.0 eq.) in anhydrous THF (0.1 M) at 0 °C, add lithium aluminum hydride (LiAlH₄) (2.0 eq.) portion-wise.
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Stir the reaction at 0 °C for 2 hours, then at room temperature for 2 hours.
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Cool the mixture to 0 °C and carefully quench the reaction by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
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Stir the resulting suspension at room temperature for 1 hour until a white precipitate forms.
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Filter the solid and wash thoroughly with THF.
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Concentrate the filtrate and purify by column chromatography to separate the chiral alcohol from the recovered chiral auxiliary.
Conclusion
While this compound is not a widely documented chiral auxiliary, its structural features suggest it could be a valuable tool in asymmetric synthesis. The protocols provided, based on well-established precedents for similar N-tosylpyrrolidine auxiliaries, offer a comprehensive guide for researchers and drug development professionals to explore its potential in diastereoselective transformations. The unique electronic and steric properties of the furan moiety may offer advantages in specific applications, warranting further investigation into its synthetic utility.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Furan-2-yl)-1-tosylpyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Furan-2-yl)-1-tosylpyrrolidine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
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Answer: Low or no product yield can stem from several factors related to reagents, reaction conditions, or the work-up procedure. Below is a systematic guide to troubleshooting this issue.
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Reagent Quality:
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2-(Furan-2-yl)pyrrolidine (Starting Material): Ensure the starting material is pure and dry. Impurities can interfere with the reaction. The presence of water can hydrolyze the tosyl chloride.
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Tosyl Chloride (TsCl): Tosyl chloride is sensitive to moisture and can degrade over time. Use fresh or properly stored tosyl chloride. Consider recrystallizing older batches of tosyl chloride.
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Base: The choice and quality of the base are critical. Ensure the base is anhydrous if the reaction is performed in a non-aqueous solvent. Common bases include triethylamine (TEA), pyridine, or potassium carbonate.
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Solvent: Use anhydrous solvent, as water can react with tosyl chloride. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
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Reaction Conditions:
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Temperature: The N-tosylation of amines is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. Allowing the reaction to warm to room temperature too quickly can lead to degradation.
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Stoichiometry: An excess of tosyl chloride is often used to ensure complete conversion of the starting amine. However, a large excess can lead to the formation of impurities that are difficult to remove. A typical starting point is 1.1 to 1.5 equivalents of tosyl chloride.
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Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up Procedure:
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Extraction: Ensure the pH of the aqueous layer is appropriate during extraction to ensure the product is in the organic phase. Acidic washes can help remove unreacted amine, while basic washes can remove excess tosyl chloride and tosyl sulfonic acid.
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Product Loss: The product may be partially soluble in the aqueous phase. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent.
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Issue 2: Product is Impure After Purification
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Question: After purification by column chromatography, my product still shows impurities in the NMR or LC-MS analysis. What are these impurities and how can I remove them?
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Answer: Persistent impurities are often structurally similar to the desired product or are unreacted starting materials.
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Common Impurities:
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Unreacted 2-(Furan-2-yl)pyrrolidine: This can be removed by washing the organic layer with a dilute acid (e.g., 1M HCl) during the work-up. The protonated amine will move to the aqueous phase.
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Tosyl Chloride/Tosyl Sulfonic Acid: Excess tosyl chloride and its hydrolysis product, p-toluenesulfonic acid, can often be removed by washing the organic layer with a base (e.g., saturated sodium bicarbonate solution).
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Di-tosylated byproducts: While less common for secondary amines, over-reaction can sometimes occur.
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Solvent Residues: Ensure the product is dried under high vacuum for a sufficient time to remove residual solvents from purification.
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Improving Purification:
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Column Chromatography: Optimize the eluent system for column chromatography. A gradual increase in the polarity of the eluent can improve the separation of closely related compounds.
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Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Test various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
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Frequently Asked Questions (FAQs)
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Q1: What is the optimal base for the N-tosylation of 2-(Furan-2-yl)pyrrolidine?
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A1: The choice of base can significantly impact the reaction.
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Triethylamine (TEA): A common and effective base. It acts as a scavenger for the HCl generated during the reaction. Use of anhydrous TEA is recommended.
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Pyridine: Can also be used as a base and sometimes as the solvent. However, it can be more difficult to remove during work-up.
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Potassium Carbonate (K₂CO₃): A milder inorganic base that can be used, particularly if the starting material is sensitive to stronger organic bases. This is often used in a biphasic system or in a polar aprotic solvent like acetonitrile.
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Q2: How can I effectively monitor the progress of the reaction?
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A2: Thin Layer Chromatography (TLC) is the most common method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any major byproducts. The starting amine can be visualized with a ninhydrin stain, while the product and tosyl chloride are typically UV active.
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Q3: Is the furan ring sensitive to the reaction conditions?
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A3: The furan ring is generally stable under the basic or neutral conditions of N-tosylation. However, it can be sensitive to strong acids. Avoid prolonged exposure to acidic conditions during the work-up.
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Q4: What are the storage recommendations for the reagents?
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A4:
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2-(Furan-2-yl)pyrrolidine: Store in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidation.
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Tosyl Chloride: Store in a desiccator or a tightly sealed container in a dry environment to protect it from moisture.
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Experimental Protocols
General Protocol for the Synthesis of this compound
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Reaction Setup: To a solution of 2-(Furan-2-yl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).
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Addition of Tosyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM dropwise over 15-30 minutes.
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Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC.
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Quenching: Once the reaction is complete, quench the reaction by adding water.
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Work-up:
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Separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Illustrative Data for Optimization of Reaction Conditions
Disclaimer: The following data is for illustrative purposes to guide experimental design and is not from actual experimental results.
| Entry | Base (eq) | TsCl (eq) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | TEA (1.5) | 1.2 | 0 to RT | 12 | 75 | 92 |
| 2 | Pyridine (2.0) | 1.2 | 0 to RT | 12 | 68 | 90 |
| 3 | K₂CO₃ (2.0) | 1.5 | RT | 24 | 65 | 88 |
| 4 | TEA (1.5) | 1.5 | 0 | 6 | 82 | 95 |
| 5 | TEA (2.0) | 1.2 | RT | 8 | 70 | 85 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
Purification Strategy
Caption: Logical flow for the purification of this compound.
Technical Support Center: Synthesis of 2-(Furan-2-yl)-1-tosylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Furan-2-yl)-1-tosylpyrrolidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and offering solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degradation of the furan ring: The furan ring is sensitive to acidic conditions and can undergo polymerization or ring-opening.[1][2][3] 2. Incomplete reaction: The N-tosylation of the pyrrolidine nitrogen may be incomplete. 3. Ineffective purification: The product may be lost during workup or purification. | 1. Reaction Conditions: Maintain neutral or slightly basic conditions. Use a non-acidic base like pyridine or triethylamine to scavenge the HCl generated during the reaction.[4] Avoid strong acids. 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material, 2-(furan-2-yl)pyrrolidine. 3. Purification: Employ column chromatography on silica gel for purification. A solvent system of hexane and ethyl acetate is often effective for separating N-tosylated amines.[5] |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Furan Ring Side Reactions: Electrophilic attack on the furan ring by tosyl chloride or acidic byproducts can lead to undesired products.[1][6] 2. Over-tosylation: In the presence of a strong base and excess tosyl chloride, side reactions on the furan ring might be possible, although less common. 3. Starting Material Impurities: The purity of the starting 2-(furan-2-yl)pyrrolidine is crucial. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of tosyl chloride to ensure complete reaction with the pyrrolidine nitrogen without promoting side reactions. 2. Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions. 3. Purification of Starting Material: Ensure the purity of 2-(furan-2-yl)pyrrolidine before starting the reaction. |
| Product Instability | 1. Residual Acid: Traces of acid from the reaction or workup can lead to the degradation of the furan moiety over time.[1][2] | 1. Neutralizing Wash: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid. 2. Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the N-tosylation of 2-(furan-2-yl)pyrrolidine?
A1: The most critical parameters are temperature and pH. The reaction should be conducted at low to ambient temperatures (0 °C to 25 °C) to minimize side reactions. Maintaining a neutral or slightly basic pH by using a suitable base (e.g., pyridine, triethylamine) is essential to prevent the acid-catalyzed degradation of the furan ring.[1][2]
Q2: What are the expected side products in this synthesis?
A2: Due to the reactivity of the furan ring, potential side products can arise from electrophilic substitution on the furan ring, leading to tosylated furan derivatives.[1][6] Polymerization of the furan moiety under acidic conditions is also a possibility.[1][2] If the starting material is a hydroxy-pyrrolidine derivative, conversion of the resulting tosylate to a chloride is a known side reaction.
Q3: How can I confirm the identity and purity of the final product?
A3: The identity and purity of this compound can be confirmed using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of both the furan and tosyl groups.
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Mass Spectrometry (MS): To determine the molecular weight of the product.
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Thin Layer Chromatography (TLC): To assess the purity and compare the retention factor (Rf) with the starting materials.
Q4: Can I use a different sulfonating agent instead of tosyl chloride?
A4: Yes, other sulfonyl chlorides like mesyl chloride (MsCl) or nosyl chloride (NsCl) can be used. However, the reactivity and the potential for side reactions may differ. It is advisable to perform small-scale test reactions to optimize the conditions for any new sulfonating agent.
Experimental Protocols
General Procedure for the N-Tosylation of 2-(Furan-2-yl)pyrrolidine
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
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Dissolve Starting Material: In a round-bottom flask, dissolve 2-(furan-2-yl)pyrrolidine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add Base: Add a suitable base, such as pyridine or triethylamine (1.5-2.0 equivalents), to the solution.
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Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
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Add Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1-1.2 equivalents) in the same solvent to the cooled reaction mixture.
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Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.
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Workup:
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Quench the reaction by adding water.
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Separate the organic layer.
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Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Visualizations
Reaction Scheme and Potential Side Reactions
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. fayoum.edu.eg [fayoum.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Furan presentation | PPTX [slideshare.net]
Technical Support Center: Purification of 2-(Furan-2-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(Furan-2-yl)-1-tosylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically unreacted starting materials. These include 2-(furan-2-yl)pyrrolidine and p-toluenesulfonyl chloride (tosyl chloride). Side products from the reaction, such as ditosylated byproducts or degradation products of the furan ring, may also be present. The furan ring, in particular, can be sensitive to acidic conditions, which might be present if tosyl chloride hydrolysis occurs.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice between these methods will depend on the impurity profile and the scale of the purification.
Q3: Is this compound stable on silica gel during column chromatography?
A3: Furan-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation. While many furan derivatives are successfully purified on silica, it is a possibility to consider if you observe product loss or the appearance of new, unidentified spots on your TLC analysis after chromatography. If degradation is suspected, using deactivated silica gel (by pre-treating with a solvent system containing a small amount of a basic modifier like triethylamine) or opting for an alternative purification method like recrystallization is recommended.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the product from impurities.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point for similar compounds is a gradient of hexane:ethyl acetate, ranging from 19:1 to 1:1.[1] |
| Overloading the column. | Ensure the amount of crude material loaded onto the column does not exceed its capacity. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column is crucial for good separation. |
Issue 2: Product appears to be degrading on the column.
| Potential Cause | Troubleshooting Step |
| Acidity of the silica gel. | Deactivate the silica gel by preparing the slurry in the eluent containing a small amount (0.1-1%) of a base, such as triethylamine. |
| Prolonged exposure to silica gel. | Run the column at a slightly faster flow rate to minimize the residence time of the compound on the silica. However, be mindful that a very high flow rate can compromise separation. |
Recrystallization
Issue 1: Product does not crystallize.
| Potential Cause | Troubleshooting Step | | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for tosylated compounds include ethanol, or mixtures like hexane/acetone and hexane/ethyl acetate.[2] | | The solution is not saturated. | Reduce the volume of the solvent by gentle heating and evaporation until the solution becomes cloudy. Then, add a minimal amount of solvent to redissolve the solid and allow it to cool slowly. | | Presence of impurities inhibiting crystallization. | Try to "seed" the solution with a small crystal of the pure compound. If no seed crystals are available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. |
Issue 2: The product "oils out" instead of crystallizing.
| Potential Cause | Troubleshooting Step | | The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | | The boiling point of the solvent is too high. | Choose a solvent or solvent mixture with a lower boiling point. | | Impurities are preventing crystal lattice formation. | Attempt to purify a small portion of the material by column chromatography to obtain seed crystals for subsequent recrystallizations. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude mixture.
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Preparation of the Column:
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Select an appropriately sized glass column.
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Prepare a slurry of silica gel (e.g., Geduran Si 60, 0.040-0.063 mm) in the initial, least polar eluent (e.g., 19:1 hexanes:ethyl acetate).[1]
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Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
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Allow the silica gel to settle, and then add a layer of sand to the top to protect the silica bed.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
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Elution:
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Begin eluting with the initial non-polar solvent system (e.g., 19:1 hexanes:ethyl acetate).
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Gradually increase the polarity of the eluent (e.g., to 9:1, 4:1, and finally 1:1 hexanes:ethyl acetate) to elute the product. The specific gradient should be determined by prior TLC analysis.
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Collect fractions and monitor them by TLC.
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Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
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Protocol 2: Purification by Recrystallization
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Solvent Selection:
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In a small test tube, dissolve a small amount of the crude material in a few drops of a potential solvent at its boiling point.
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Good solvents will dissolve the compound when hot but show poor solubility at room temperature. Potential solvents include ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes).[2]
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add the chosen solvent portion-wise while heating the mixture to a gentle boil until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Crystallization:
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Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow down the cooling and evaporation, often leading to larger crystals.
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Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Dry the crystals under vacuum to remove any residual solvent.
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Data Presentation
The following table provides a hypothetical comparison of purification methods. Actual results may vary depending on the specific reaction conditions and impurity profile.
| Purification Method | Typical Purity (by NMR) | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-85% | Good for separating complex mixtures and removing baseline impurities. | Can be time-consuming and may lead to product degradation on silica. |
| Recrystallization | >99% | 50-75% | Can provide very high purity, scalable. | Requires finding a suitable solvent system; may have lower yields due to solubility losses. |
Visualizations
Experimental Workflow: Purification of this compound
Caption: General workflow for the purification of this compound.
Logical Relationship: Troubleshooting Purification Issues
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: 2-(Furan-2-yl)-1-tosylpyrrolidine in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of the organocatalyst 2-(Furan-2-yl)-1-tosylpyrrolidine in their experiments.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide addresses specific issues you might face when using this compound as a catalyst.
Problem: Low or No Product Yield
Low or non-existent product yield is a frequent challenge. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes and Solutions:
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Catalyst Inactivity:
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Improper Storage: The catalyst may have degraded due to exposure to air, moisture, or light. Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. While organocatalytic methods sometimes require higher loadings, starting with a screen of catalyst concentrations is advisable.[1] See the data table below for a typical optimization range.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require heating or cooling to proceed efficiently. Screen a range of temperatures (e.g., from room temperature up to the boiling point of the solvent) to find the optimum.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or GC/LC-MS.
-
Solvent Choice: The polarity and nature of the solvent can significantly impact the reaction. Proline-derived catalysts can sometimes have poor solubility in non-polar solvents.[2] Consider screening a variety of solvents (e.g., toluene, DCM, THF, acetonitrile, and polar aprotic solvents). The presence of small amounts of water can sometimes be beneficial, but in other cases, strictly anhydrous conditions are necessary.[2]
-
-
Reagent Issues:
-
Purity of Starting Materials: Impurities in your substrates can inhibit the catalyst or lead to side reactions. Ensure the purity of your starting materials before use.
-
Incorrect Stoichiometry: Double-check the molar ratios of your reactants.
-
Problem: Low Enantioselectivity (for Asymmetric Reactions)
Achieving high enantioselectivity is often the primary goal of using a chiral organocatalyst.
Possible Causes and Solutions:
-
Catalyst Purity: Ensure the enantiomeric purity of your this compound catalyst.
-
Temperature Effects: Enantioselectivity is often highly dependent on temperature. Lowering the reaction temperature can sometimes lead to a significant increase in the enantiomeric excess (ee).
-
Solvent Effects: The solvent can influence the transition state of the reaction, thereby affecting stereoselectivity. A thorough solvent screen is recommended.
-
Additives: In some cases, the addition of a co-catalyst or an acidic/basic additive can improve enantioselectivity. For proline-derived catalysts, weak acids or bases are sometimes employed.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for this compound?
A1: Organocatalysts often require higher loadings compared to metal catalysts, with typical ranges from 2 mol% to 30 mol%.[1] The optimal loading depends on the specific reaction, substrates, and conditions. It is highly recommended to perform a catalyst loading optimization study for your specific reaction. A lower loading (e.g., 2-5 mol%) may be sufficient for highly reactive substrates, while more challenging transformations might require higher loadings (10-20 mol%).[3]
Q2: How should I store this compound?
A2: To ensure its long-term activity, the catalyst should be stored in a tightly sealed container, protected from light, in a cool and dry environment. For extended storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation from air and moisture.
Q3: The catalyst is not dissolving in my reaction solvent. What should I do?
A3: Poor solubility can be an issue with proline-derived catalysts in certain solvents.[2] If you observe poor solubility, you can try:
-
Switching to a more polar solvent.
-
Gently heating the reaction mixture to aid dissolution (if the reaction is thermally stable).
-
Using a co-solvent system.
Q4: Can I recycle the catalyst?
A4: While homogeneous organocatalysts can be challenging to recover, it is sometimes possible through techniques like column chromatography. For improved recyclability, consider immobilizing the catalyst on a solid support, which allows for easier separation and reuse.[1][4]
Data Presentation
Table 1: Example of a Catalyst Loading Optimization Study
The following table illustrates a typical approach to optimizing the catalyst loading for a generic Michael addition reaction. The goal is to find the lowest catalyst loading that provides a high yield and enantioselectivity in a reasonable timeframe.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 2.5 | 24 | 65 | 88 |
| 2 | 5 | 18 | 85 | 92 |
| 3 | 10 | 12 | 95 | 93 |
| 4 | 15 | 12 | 96 | 93 |
| 5 | 20 | 10 | 95 | 93 |
Reaction conditions: Substrate A (1.0 mmol), Substrate B (1.2 mmol), this compound, Toluene (2.0 mL), 25 °C.
Experimental Protocols
General Protocol for a Michael Addition Reaction
This protocol provides a general starting point for a Michael addition of an aldehyde to a nitro-olefin, a common application for this class of catalysts.
Caption: Experimental workflow for a Michael addition reaction.
Materials:
-
This compound (e.g., 0.1 mmol, 10 mol%)
-
Aldehyde (e.g., propanal, 1.0 mmol)
-
Nitro-olefin (e.g., β-nitrostyrene, 1.2 mmol)
-
Anhydrous solvent (e.g., Toluene, 2.0 mL)
-
Reaction vessel (e.g., oven-dried vial with a magnetic stir bar)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial under an inert atmosphere, add this compound and the anhydrous solvent. Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Reactants: Add the aldehyde to the stirred solution, followed by the nitro-olefin.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
References
- 1. Reduced Organocatalyst Loadings - ChemistryViews [chemistryviews.org]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 2-(Furan-2-yl)-1-tosylpyrrolidine
Welcome to the technical support center for 2-(Furan-2-yl)-1-tosylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: The primary reactive sites are the furan ring and the N-tosyl group. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, particularly at the 5-position. It can also participate in cycloaddition reactions like the Diels-Alder reaction, act as a nucleophile in cross-coupling reactions, and undergo metalation. The N-tosyl group is a robust protecting group for the pyrrolidine nitrogen, but it can be removed under specific reductive or strong acid conditions.
Q2: What are the general stability considerations for this compound?
A2: this compound is generally stable under neutral and basic conditions. However, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening side reactions.[1] It is advisable to avoid strongly acidic conditions unless the desired reaction specifically requires them, and even then, careful optimization of reaction time and temperature is crucial.
Q3: Can the tosyl group be removed without affecting the furan ring?
A3: Yes, selective deprotection is possible. Reductive cleavage methods are generally preferred to avoid the acidic conditions that can damage the furan ring. Reagents such as magnesium in methanol can be effective for the removal of the tosyl group while preserving the furan moiety.
Troubleshooting Failed Reactions
This section provides troubleshooting guides for common synthetic transformations involving this compound.
Failed Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired coupled product when reacting a bromo-functionalized this compound with a boronic acid.
Possible Causes and Solutions:
-
Poor Catalyst Activity: The choice of palladium catalyst and ligand is critical for successful Suzuki-Miyaura couplings, especially with heteroaromatic substrates.
-
Solution: Screen different palladium catalysts and ligands. While Pd(PPh₃)₄ is common, more specialized catalysts like PdCl₂(dppf) or those with Buchwald ligands may be more effective. A nickel-based catalyst system could also be explored as an alternative.
-
-
Base Incompatibility: The base used can significantly impact the reaction outcome. Strong bases can lead to side reactions, while weak bases may not be effective in promoting transmetalation.
-
Solution: If using a strong base like K₃PO₄, ensure anhydrous conditions. For base-sensitive substrates, milder bases like K₂CO₃ or Cs₂CO₃ might be more suitable.
-
-
Solvent Effects: The solvent system can influence the solubility of reagents and the stability of the catalyst.
-
Solution: A mixture of an organic solvent (e.g., DMF, 1,4-dioxane, or toluene) and water is often used. Optimizing the solvent ratio can improve yields.
-
-
Decomposition of Starting Material: Prolonged reaction times at high temperatures can lead to the decomposition of the furan ring.
-
Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and minimize the reaction time. Lowering the reaction temperature and extending the reaction time may also be beneficial.
-
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
| Parameter | Recommended Condition |
| Reactants | 2-Bromo-5-(1-tosylpyrrolidin-2-yl)furan (1.0 eq.), Arylboronic acid (1.5 eq.) |
| Catalyst | PdCl₂(dppf) (0.05 eq.) |
| Base | K₂CO₃ (2.0 eq.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C |
| Time | 12-24 h (monitor by TLC/LC-MS) |
Detailed Methodology:
-
To a flame-dried flask, add 2-bromo-5-(1-tosylpyrrolidin-2-yl)furan, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Low Yield in Diels-Alder Reaction
Issue: Low conversion or formation of side products in the Diels-Alder reaction of this compound with a dienophile (e.g., N-phenylmaleimide).
Possible Causes and Solutions:
-
Unfavorable Reaction Equilibrium: The Diels-Alder reaction with furan is often reversible, and the equilibrium may not favor the product at higher temperatures.
-
Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. The use of a catalyst, such as a Lewis acid, can sometimes accelerate the reaction at lower temperatures. However, care must be taken as Lewis acids can also promote side reactions of the furan ring.
-
-
Steric Hindrance: The tosylpyrrolidine group may sterically hinder the approach of the dienophile.
-
Solution: This is an inherent property of the substrate. Using a more reactive dienophile or higher concentrations of the reactants might help to drive the reaction forward.
-
-
Side Reactions: Polymerization of the furan starting material or decomposition of the product can occur, especially under harsh conditions.
-
Solution: Ensure the reaction is performed under an inert atmosphere and use purified reagents. Minimize the reaction time and temperature.
-
Caption: Optimization strategy for a low-yielding Diels-Alder reaction.
| Parameter | Recommended Condition |
| Reactants | This compound (1.0 eq.), N-Phenylmaleimide (1.1 eq.) |
| Solvent | Toluene or Dichloromethane |
| Temperature | Room Temperature to 60 °C |
| Time | 24-72 h |
Detailed Methodology:
-
Dissolve this compound and N-phenylmaleimide in the chosen solvent in a sealed tube or a flask equipped with a condenser.
-
Stir the reaction mixture at the desired temperature. Monitor the reaction by ¹H NMR or LC-MS to observe the formation of the endo and exo adducts.
-
Once the reaction has reached equilibrium or the starting material is consumed, concentrate the solvent.
-
The product may precipitate upon cooling or after partial removal of the solvent. If not, purify by column chromatography. The endo and exo isomers may be separable by chromatography.[2][3]
Unsuccessful N-Tosyl Deprotection
Issue: Incomplete removal of the tosyl group or decomposition of the furan ring during deprotection.
Possible Causes and Solutions:
-
Harsh Acidic Conditions: As previously mentioned, the furan ring is sensitive to strong acids, which are sometimes used for tosyl deprotection. This can lead to low yields of the desired deprotected amine due to side reactions.
-
Inefficient Reductive Cleavage: The chosen reductive conditions may not be strong enough for complete deprotection.
-
Solution: Increase the equivalents of the reducing agent and/or the reaction time. Sonication can sometimes improve the efficiency of reductions involving metals like magnesium.
-
Caption: Decision-making process for N-tosyl deprotection.
| Parameter | Recommended Condition |
| Reactant | This compound (1.0 eq.) |
| Reagent | Magnesium turnings (10-20 eq.) |
| Solvent | Anhydrous Methanol |
| Temperature | 0 °C to Room Temperature |
| Time | 2-6 h |
Detailed Methodology:
-
To a suspension of magnesium turnings in anhydrous methanol at 0 °C, add a solution of this compound in methanol dropwise.
-
Allow the reaction to warm to room temperature and stir vigorously. The reaction can be monitored by TLC.
-
Upon completion, quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Filter the mixture to remove magnesium salts and concentrate the filtrate.
-
Extract the aqueous residue with an organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can be purified by chromatography or distillation.
Failed Lithiation/Electrophilic Quench
Issue: Low yield of the desired product after attempted lithiation of the furan ring followed by quenching with an electrophile.
Possible Causes and Solutions:
-
Incorrect Lithiation Site: While lithiation of furan typically occurs at the 2-position, the presence of the tosylpyrrolidine group could direct the lithiation to other positions or interfere with the reaction.
-
Solution: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sec-butyllithium at low temperatures (-78 °C) to favor kinetic deprotonation at the most acidic proton, which is expected to be at the 5-position of the furan ring.
-
-
Decomposition of the Organolithium Intermediate: The lithiated intermediate may be unstable, especially at higher temperatures.
-
Solution: Maintain a low temperature (-78 °C) throughout the lithiation and the subsequent electrophilic quench.
-
-
Side Reactions with the Tosyl Group: The organolithium reagent could potentially react with the sulfonyl group.
-
Solution: Use of a milder base or carefully controlling the stoichiometry of the organolithium reagent might be necessary. However, deprotonation of the furan ring is generally faster than attack at the sulfonyl group at low temperatures.
-
Caption: Troubleshooting workflow for a lithiation and electrophilic quench reaction.
| Parameter | Recommended Condition |
| Reactant | This compound (1.0 eq.) |
| Reagent | n-Butyllithium (1.1 eq.) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | -78 °C |
| Electrophile | Aldehyde, ketone, alkyl halide, etc. (1.2 eq.) |
| Time | 1-2 h for lithiation, then quench |
Detailed Methodology:
-
Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium dropwise and stir the solution at -78 °C for 1-2 hours.
-
Add the electrophile dropwise at -78 °C and continue stirring for another 1-2 hours.
-
Allow the reaction to warm slowly to room temperature and then quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enantioselectivity with 2-(Substituted)-1-Tosylpyrrolidine Catalysts
Disclaimer: Extensive literature searches did not yield specific experimental data for the catalytic use of 2-(Furan-2-yl)-1-tosylpyrrolidine in enantioselective reactions. The following troubleshooting guides, FAQs, and protocols are based on established principles for structurally related 2-substituted-1-tosylpyrrolidine and proline-derived organocatalysts. This information is intended to serve as a general guideline for researchers working with this class of catalysts.
Frequently Asked Questions (FAQs)
Q1: What types of reactions can this compound potentially catalyze with high enantioselectivity?
Based on its structural similarity to other proline-derived organocatalysts, this compound is anticipated to be effective in various asymmetric transformations that proceed through enamine or iminium ion intermediates. These include:
-
Aldol Reactions: The asymmetric addition of a ketone to an aldehyde to form a chiral β-hydroxy ketone.
-
Mannich Reactions: The aminoalkylation of a carbonyl compound, leading to the formation of chiral β-amino carbonyl compounds.[1][2][3][4]
-
Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Diels-Alder Reactions: The cycloaddition of a conjugated diene to a dienophile.
The furan moiety at the 2-position may influence the steric and electronic properties of the catalyst, potentially affecting its reactivity and selectivity.
Q2: How does the N-tosyl group influence the catalytic activity and enantioselectivity?
The N-tosyl group plays a crucial role in the catalyst's performance:
-
Acidity and Steric Hindrance: The electron-withdrawing nature of the tosyl group increases the acidity of the pyrrolidine nitrogen's proton (in the protonated form), which can be important for activating substrates. The bulky tosyl group also creates a defined steric environment around the catalytic site, which is essential for facial discrimination of the incoming reagents and thus, high enantioselectivity.
-
Conformational Rigidity: The tosyl group can lock the pyrrolidine ring into a specific conformation, which helps to create a well-defined chiral pocket and improves stereochemical communication during the reaction.
Q3: What is the general mechanism of action for this type of catalyst in an aldol reaction?
These catalysts typically operate via an enamine mechanism. The pyrrolidine nitrogen reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde from one face, directed by the steric bulk of the catalyst's substituent (the furan-2-yl and tosyl groups). Subsequent hydrolysis releases the chiral product and regenerates the catalyst for the next cycle.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent | Screen a range of solvents with varying polarity and coordinating ability (e.g., Toluene, CH2Cl2, THF, Dioxane, Acetonitrile). | The solvent can influence the transition state geometry and the solubility of reactants and intermediates. Non-polar aprotic solvents often favor higher enantioselectivity. |
| Incorrect Temperature | Vary the reaction temperature. Lowering the temperature often increases enantioselectivity, although it may decrease the reaction rate. | At lower temperatures, the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Water can compete with the ketone for reaction with the catalyst and can also lead to the formation of racemic background reactions. |
| Inappropriate Additives | If applicable, screen weak acid or base additives. For some reactions, a co-catalyst or additive can enhance selectivity. | Additives can influence the protonation state of the catalyst and substrates, affecting the reaction pathway. |
| Catalyst Loading | Vary the catalyst loading (typically between 5-20 mol%). | While higher loading can increase the reaction rate, it might lead to aggregation or side reactions that can affect enantioselectivity. |
Issue 2: Low or No Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Time | Monitor the reaction progress over a longer period (e.g., 24-72 hours). | Some organocatalyzed reactions can be slow, especially at lower temperatures. |
| Low Reaction Temperature | Gradually increase the reaction temperature. | While this may decrease enantioselectivity, it will increase the reaction rate. A balance needs to be found. |
| Catalyst Deactivation | Ensure the purity of all starting materials. Some impurities can act as catalyst poisons. | Acidic or basic impurities can neutralize the catalyst or interfere with the catalytic cycle. |
| Sterically Hindered Substrates | Consider using a less sterically demanding substrate to confirm catalyst activity. | Highly hindered substrates may not be able to access the catalytic site effectively. |
| Incorrect Stoichiometry | Verify the stoichiometry of your reactants. For example, in aldol reactions, an excess of the ketone donor is often used. | An imbalance in reactant concentrations can stall the reaction. |
Experimental Protocols
Representative Protocol for an Asymmetric Aldol Reaction
This is a generalized protocol and should be optimized for specific substrates.
-
Preparation:
-
To an oven-dried reaction vial under an inert atmosphere, add the aldehyde (0.2 mmol, 1.0 equiv.) and this compound (0.04 mmol, 20 mol%).
-
Add the anhydrous solvent (1.0 mL).
-
-
Reaction Initiation:
-
Add the ketone (1.0 mmol, 5.0 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC analysis.
-
Data Presentation
The following tables present hypothetical data to illustrate how results could be structured for optimizing an asymmetric aldol reaction catalyzed by a 2-substituted-1-tosylpyrrolidine.
Table 1: Effect of Solvent on Enantioselectivity
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 24 | 85 | 92 |
| 2 | CH2Cl2 | 25 | 24 | 90 | 88 |
| 3 | THF | 25 | 24 | 75 | 85 |
| 4 | Acetonitrile | 25 | 24 | 60 | 75 |
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 40 | 12 | 95 | 85 |
| 2 | Toluene | 25 | 24 | 85 | 92 |
| 3 | Toluene | 0 | 48 | 70 | 97 |
| 4 | Toluene | -20 | 72 | 50 | >99 |
Visualizations
Caption: General catalytic cycle for an asymmetric aldol reaction.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations | Semantic Scholar [semanticscholar.org]
removal of tosyl group from 2-(Furan-2-yl)-1-tosylpyrrolidine
This guide provides troubleshooting advice and detailed protocols for the removal of the tosyl protecting group from 2-(Furan-2-yl)-1-tosylpyrrolidine, with special consideration for the acid-sensitive furan moiety.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing the tosyl group from this compound?
The main challenge is the sensitivity of the furan ring to acidic conditions. Standard deprotection methods that use strong acids (e.g., HBr/AcOH) can cause polymerization or cleavage of the furan ring, leading to low yields and complex side products.[1][2] Therefore, methods that proceed under neutral or basic, and non-acidic reductive conditions are strongly preferred.
Q2: Which methods are recommended for this specific deprotection?
Given the substrate's sensitivity, reductive and mild basic methods are the most suitable. The following four methods are recommended:
-
Magnesium in Methanol (Mg/MeOH): A widely used, cost-effective, and efficient reductive method that shows good functional group tolerance.[3][4]
-
Samarium(II) Iodide (SmI₂): A powerful but mild single-electron transfer agent known for its high chemoselectivity with sensitive substrates.[5][6]
-
Sodium Amalgam (Na/Hg): A classic and potent reductive agent, though it requires careful handling due to the toxicity of mercury.[7]
-
Cesium Carbonate (Cs₂CO₃): A mild, non-reductive basic method that can be effective, particularly if reductive conditions are incompatible with other functional groups on the molecule.[8]
Q3: My deprotection reaction using Magnesium/Methanol is slow or incomplete. What can I do?
This is a common issue with heterogeneous metal-based reactions. Here are several troubleshooting steps:
-
Activate the Magnesium: The surface of magnesium turnings can oxidize, reducing reactivity. Briefly stir the magnesium turnings in a dilute solution of HCl or treat with iodine crystals and heat until the iodine color disappears, then wash with dry solvent before use.
-
Ensure Anhydrous Conditions: The presence of excess water in the methanol can quench the reaction. Use dry, reagent-grade methanol.
-
Increase Reagent Equivalents: Stoichiometry is critical. Try incrementally increasing the equivalents of magnesium.
-
Apply Energy: If the reaction is sluggish at room temperature, gently refluxing the mixture is common practice.[4] Alternatively, performing the reaction in an ultrasonic bath can help clean and activate the magnesium surface, accelerating the reaction.
-
Check Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure the this compound is of high purity.
Q4: I am observing significant side-product formation. What could be the cause?
Side-product formation usually indicates that the reaction conditions are too harsh or that an inappropriate method was chosen.
-
Furan Degradation: If you are using a method with even trace acidity or very high temperatures, you may be seeing products resulting from furan ring decomposition.[1]
-
Over-reduction: With powerful reducing agents like Sodium Amalgam, other functional groups in the molecule (if present) might be unintentionally reduced. If this is suspected, switching to a milder reagent like SmI₂ is advisable.[5]
-
Incomplete Reaction: What appears to be a side product could be an intermediate. Ensure the reaction has gone to completion by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Q5: Are there any effective non-reductive methods available to avoid potential over-reduction?
Yes. If your molecule contains other reducible functional groups, a non-reductive method is a good alternative. The use of Cesium Carbonate in a THF/Methanol solvent mixture has been shown to be a very mild and efficient method for the N-detosylation of various heterocyclic compounds, including indoles.[8] This method relies on nucleophilic attack facilitated by the base and is unlikely to affect other parts of the molecule.
Data Presentation: Comparison of Recommended Deprotection Methods
The following table summarizes the typical reaction conditions and outcomes for the recommended methods. Yields are highly substrate-dependent but these ranges provide a useful comparison.
| Method | Reagents & Conditions | Typical Time | Yield Range | Pros | Cons/Compatibility |
| Magnesium/Methanol | Mg turnings, anhydrous MeOH, Reflux | 2–12 h | 75–98% | Cost-effective, readily available reagents, good functional tolerance.[3][9] | Heterogeneous reaction can be slow or require activation. |
| Samarium(II) Iodide | SmI₂, THF, amine/water additive, RT | 5 min–2 h | 90–99% | Very fast, extremely mild, excellent for sensitive substrates.[5] | Reagent is expensive, moisture-sensitive, and often needs to be freshly prepared.[6] |
| Sodium Amalgam | Na(Hg) (e.g., 6% w/w), MeOH, Na₂HPO₄ buffer, RT | 3–6 h | 60–95% | Powerful and effective reducing agent.[7] | Highly toxic (mercury), requires careful handling and disposal, can cause over-reduction. |
| Cesium Carbonate | Cs₂CO₃, THF/MeOH, RT or Reflux | 1–18 h | 70–99% | Mild, non-reductive, good for substrates with other reducible groups.[8][10] | Can be slow for unactivated substrates, requiring heat. Base-sensitive groups may be affected. |
Experimental Protocols
Primary Method: Reductive Detosylation using Magnesium and Methanol
This protocol describes a general procedure for the removal of a tosyl group from a secondary amine using magnesium turnings in methanol.
Materials and Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
This compound (Substrate)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add magnesium turnings (10 equivalents relative to the substrate).
-
Add anhydrous methanol to cover the magnesium turnings.
-
Add the this compound (1 equivalent) dissolved in a minimal amount of anhydrous methanol to the flask.
-
Heat the reaction mixture to a gentle reflux (approx. 65 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 to 6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl until the evolution of gas ceases and the excess magnesium is consumed.
-
Filter the resulting suspension through a pad of Celite® to remove the magnesium salts. Wash the filter cake thoroughly with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the remaining aqueous residue, add water and extract the product with a suitable organic solvent (e.g., DCM or EtOAc) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, 2-(Furan-2-yl)pyrrolidine, can be purified by silica gel column chromatography if necessary.
Visualization
Troubleshooting Workflow for N-Tosyl Deprotection
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the deprotection of this compound.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Furan-2-yl)-1-tosylpyrrolidine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Furan-2-yl)-1-tosylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves the N-tosylation of 2-(Furan-2-yl)pyrrolidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, in an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: What are the most common impurities encountered in this synthesis?
Common impurities can be categorized as process-related (from the reaction itself) or starting material-related.
-
Process-Related Impurities:
-
Unreacted 2-(Furan-2-yl)pyrrolidine: Incomplete reaction.
-
Unreacted p-Toluenesulfonyl Chloride (TsCl): Excess reagent used.
-
Triethylamine Hydrochloride: Byproduct salt formed from the base.
-
p-Toluenesulfonic Acid: From the hydrolysis of excess TsCl during workup.
-
Furan Ring-Opened Products: The furan moiety can be sensitive to acidic conditions, potentially leading to degradation.[1][2][3][4]
-
Chlorinated Byproducts: Under certain conditions, tosyl chloride can act as a chlorinating agent for alcohols, although less common for amines.[5][6]
-
-
Starting Material-Related Impurities:
-
Impurities from the synthesis of 2-(Furan-2-yl)pyrrolidine itself.
-
Q3: How can I detect these impurities?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and identifying the presence of starting materials and byproducts. A typical solvent system is a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the final product and detecting minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the structures of major impurities. For instance, the presence of the starting amine can be detected by the characteristic N-H proton signal.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Q4: How can I minimize the formation of furan ring-opened impurities?
The furan ring is susceptible to opening under strongly acidic conditions.[1][3][4] To mitigate this, it is crucial to:
-
Use a non-acidic workup procedure. A mild basic wash (e.g., saturated sodium bicarbonate solution) is recommended.
-
Avoid prolonged exposure to silica gel during column chromatography, as silica gel is acidic. The use of a neutral stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (especially TsCl).2. Insufficient base.3. Low reaction temperature or short reaction time. | 1. Use freshly opened or properly stored TsCl.2. Use at least 1.1-1.5 equivalents of base.3. Allow the reaction to stir at room temperature for an extended period (monitor by TLC). Gentle heating (e.g., 40 °C) can be applied if necessary. |
| Multiple Spots on TLC, Including a Very Polar Spot | 1. Incomplete reaction (starting amine is polar).2. Formation of triethylamine hydrochloride salt.3. Hydrolysis of TsCl to p-toluenesulfonic acid. | 1. Increase reaction time or add more TsCl.2. Perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to remove the salt.3. Ensure anhydrous reaction conditions and quench excess TsCl carefully. |
| Product is an Oil and Difficult to Purify | 1. Presence of residual solvent.2. Presence of non-polar impurities. | 1. Dry the product under high vacuum.2. Purify by column chromatography. If the product is still an oil, try trituration with a non-polar solvent like pentane or hexane to induce crystallization. |
| Product Degrades During Purification | 1. Furan ring opening on acidic silica gel. | 1. Neutralize the silica gel by preparing the slurry with the eluent containing 0.5-1% triethylamine.2. Use an alternative stationary phase like neutral alumina.3. Minimize the time the product is on the column. |
Hypothetical TLC Analysis Data
For a typical reaction, the following Rf values might be observed on a silica gel plate with a 4:1 Hexane:Ethyl Acetate eluent.
| Compound | Rf Value (Approximate) | Appearance under UV (254 nm) |
| This compound (Product) | 0.45 | UV Active |
| 2-(Furan-2-yl)pyrrolidine (Starting Material) | 0.10 (streaking) | UV Active |
| p-Toluenesulfonyl Chloride (TsCl) | 0.70 | UV Active |
| p-Toluenesulfonic Acid | Baseline | UV Active |
Experimental Protocol
Synthesis of this compound
-
Reaction Setup: To a solution of 2-(Furan-2-yl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualization of Troubleshooting Workflow
Below is a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 4. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
refining the reaction time for 2-(Furan-2-yl)-1-tosylpyrrolidine catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(Furan-2-yl)-1-tosylpyrrolidine in catalytic reactions. The information is tailored for professionals in chemical research and drug development.
Troubleshooting Guide
This guide addresses common issues encountered during catalysis with this compound, with a particular focus on reaction time refinement.
Question: My reaction is very slow or is not proceeding to completion. How can I increase the reaction rate?
Answer:
Several factors can contribute to slow reaction times. Consider the following troubleshooting steps:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. For Michael additions, non-polar solvents like methylcyclohexane have been shown to be effective with similar pyrrolidine-based catalysts. Experiment with a range of solvents with varying polarities.
-
Temperature: While lower temperatures are often used to improve enantioselectivity, they can also decrease the reaction rate. If the reaction is too slow, consider gradually increasing the temperature. Monitor the enantioselectivity at each temperature increment to find an optimal balance. For some pyrrolidine-catalyzed Michael additions, reactions at room temperature proceed significantly faster than at 0°C.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can accelerate the reaction. However, this may also increase the cost of the process.
-
Reagent Purity: Ensure all reagents, especially the aldehyde and the nitroalkene (in the case of a Michael addition), are of high purity. Impurities can inhibit the catalyst.
-
Water Content: While some organocatalytic reactions tolerate small amounts of water, rigorously dry conditions are often preferable. Ensure your solvent and reagents are anhydrous.
Question: I am observing low yields of my desired product. What are the potential causes and solutions?
Answer:
Low yields can be due to catalyst deactivation, side reactions, or suboptimal reaction conditions.
-
Catalyst Instability: The furan moiety in the catalyst can be susceptible to degradation under acidic conditions or in the presence of certain oxidants. The tosyl group can also be cleaved under harsh conditions.
-
Mitigation: Ensure the reaction medium is not acidic, unless a co-catalystic acid is intentionally used and its concentration is carefully controlled. Avoid strong oxidizing agents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
Side Reactions of the Furan Ring: Furans can participate in Diels-Alder reactions or undergo ring-opening.
-
Mitigation: If you suspect side reactions involving the furan ring, try to run the reaction at a lower temperature. Analyze your crude reaction mixture by techniques like NMR or LC-MS to identify potential byproducts that could indicate furan degradation.
-
-
Substrate Decomposition: The starting materials themselves might be unstable under the reaction conditions.
-
Mitigation: Check the stability of your substrates under the reaction conditions in the absence of the catalyst.
-
Question: The enantioselectivity (ee) of my reaction is poor. How can I improve it?
Answer:
Poor enantioselectivity is a common challenge in asymmetric catalysis.
-
Temperature: Lowering the reaction temperature is a standard method to improve enantioselectivity. For a related pyrrolidine catalyst, decreasing the temperature from room temperature to 0°C improved the diastereoselectivity and enantioselectivity.
-
Solvent Effects: The solvent can play a crucial role in the organization of the transition state. A solvent screen is highly recommended to find the optimal solvent for high enantioselectivity.
-
Additives: The presence of additives, such as water or weak acids, can sometimes influence the stereochemical outcome. While rigorously dry conditions are a good starting point, controlled addition of a small amount of water might be beneficial in some cases.
-
Catalyst Purity: Ensure the enantiopurity of your this compound catalyst is high.
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction time for a Michael addition catalyzed by a pyrrolidine-based organocatalyst?
A1: Reaction times can vary widely depending on the specific substrates, catalyst, solvent, and temperature. For pyrrolidine-based catalysts in Michael additions of aldehydes to nitroolefins, reaction times can range from a few hours to several days. For example, some reactions reach high completion (95-99% yield) within 7 hours at room temperature, while others may require 24 hours or longer at 0°C to achieve good yields and high enantioselectivity.[1][2] One study on a sulfinylpyrrolidine-containing urea catalyst reported reaction times of up to 120 hours.
Q2: How does temperature affect the reaction time and selectivity?
A2: Generally, increasing the temperature will decrease the reaction time. However, this often comes at the cost of reduced enantioselectivity. Conversely, lowering the temperature can improve enantioselectivity but will lengthen the required reaction time. It is crucial to find an optimal temperature that provides a good balance between reaction rate and stereoselectivity for your specific transformation. For instance, in one study, a reaction that gave a high yield at room temperature in 7 hours was slowed down to require 24 hours at 0°C, but with improved stereoselectivity.[1][2]
Q3: What solvents are typically used for reactions with this type of catalyst?
A3: A range of organic solvents have been used for pyrrolidine-catalyzed reactions. Dichloromethane, chloroform, and methylcyclohexane are commonly employed. The choice of solvent can have a significant impact on both the reaction rate and the enantioselectivity, so it is a critical parameter to optimize for any new reaction.
Q4: Is this compound stable?
A4: The stability of the catalyst can be a concern. The furan ring can be sensitive to acidic conditions and oxidation. It is recommended to store the catalyst under an inert atmosphere and to use it in reactions that are free from strong acids and oxidants, unless these are controlled components of the reaction system.
Data on Reaction Time for Structurally Related Pyrrolidine Catalysts
The following tables summarize reaction time and yield data for Michael additions catalyzed by pyrrolidine derivatives structurally similar to this compound. This data should be used as a general guideline for optimizing your own reaction conditions.
Table 1: Effect of Temperature and Solvent on a Pyrrolidine-Catalyzed Michael Addition
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Room Temp. | 7 | 95-99 |
| 2 | Toluene | 0 | 24 | 75 |
| 3 | Methylcyclohexane | 0 | 24 | 87 |
| 4 | Diethyl ether | 0 | 24 | 60 |
Data adapted from a study on a 2-substituted pyrrolidine organocatalyst in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.[1][2]
Table 2: Reaction Times for Various Aldehydes in a Michael Addition
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Propanal | 24 | 95 |
| 2 | Butanal | 20 | 98 |
| 3 | Pentanal | 22 | 96 |
| 4 | Hexanal | 24 | 97 |
Data adapted from a study on a pyrrolidine-based organocatalyst in the Michael addition to trans-β-nitrostyrene at room temperature.
Experimental Protocols
General Protocol for a Michael Addition of an Aldehyde to a Nitroalkene
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
To a dry vial equipped with a magnetic stir bar, add the nitroalkene (1.0 equiv) and this compound (0.1 equiv).
-
Dissolve the solids in the chosen anhydrous solvent (e.g., methylcyclohexane, 2.0 M).
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add the aldehyde (2.0 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Validation & Comparative
A Comparative Guide to the NMR Analysis of 2-(Furan-2-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed nuclear magnetic resonance (NMR) analysis of 2-(Furan-2-yl)-1-tosylpyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive predicted ¹H and ¹³C NMR dataset. This prediction is based on established chemical shift values and coupling constants for its constituent fragments: the furan ring, the pyrrolidine ring, and the p-toluenesulfonyl (tosyl) group. This guide also outlines standard experimental protocols for NMR analysis and briefly discusses alternative characterization techniques.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on analogous structures found in the chemical literature.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5' (Furan) | 7.30 - 7.40 | dd | J = 1.8, 0.8 |
| H-3' (Furan) | 6.25 - 6.35 | dd | J = 3.2, 0.8 |
| H-4' (Furan) | 6.15 - 6.25 | dd | J = 3.2, 1.8 |
| H-2, H-6 (Tosyl) | 7.70 - 7.80 | d | J = 8.2 |
| H-3, H-5 (Tosyl) | 7.25 - 7.35 | d | J = 8.2 |
| H-2 (Pyrrolidine) | 4.80 - 4.90 | t | J = 7.0 |
| H-5α (Pyrrolidine) | 3.50 - 3.60 | m | |
| H-5β (Pyrrolidine) | 3.30 - 3.40 | m | |
| H-3α, H-3β (Pyrrolidine) | 1.90 - 2.10 | m | |
| H-4α, H-4β (Pyrrolidine) | 1.70 - 1.90 | m | |
| CH₃ (Tosyl) | 2.40 | s |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (Tosyl) | 143.5 |
| C-4 (Tosyl) | 134.0 |
| C-2, C-6 (Tosyl) | 129.8 |
| C-3, C-5 (Tosyl) | 127.5 |
| C-2' (Furan) | 154.0 |
| C-5' (Furan) | 142.0 |
| C-3' (Furan) | 110.5 |
| C-4' (Furan) | 107.0 |
| C-2 (Pyrrolidine) | 62.0 |
| C-5 (Pyrrolidine) | 48.0 |
| C-3 (Pyrrolidine) | 33.0 |
| C-4 (Pyrrolidine) | 24.0 |
| CH₃ (Tosyl) | 21.5 |
Comparison with Alternative Analytical Techniques
While NMR spectroscopy provides detailed structural information, other analytical techniques can offer complementary data for the characterization of this compound.
| Technique | Information Provided | Comparison to NMR |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. | Confirms molecular formula and offers connectivity clues, but does not provide the detailed 3D structural information of NMR. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., C=C, C-N, S=O). | Confirms the presence of key functional groups, but lacks the atomic-level resolution of NMR for determining the overall structure. |
| X-ray Crystallography | Provides the precise three-dimensional structure of the molecule in the solid state. | Offers the most definitive structural information but requires a suitable single crystal, which can be challenging to obtain. NMR provides structural information in solution. |
Experimental Protocols
A standard protocol for the NMR analysis of this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
2. NMR Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Record a standard one-dimensional (1D) ¹H NMR spectrum.
-
Record a proton-decoupled 1D ¹³C NMR spectrum.
-
To aid in the definitive assignment of protons and carbons, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
3. Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to determine the connectivity of protons.
-
Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the 2D NMR data to confirm assignments.
Visualizations
The following diagrams illustrate the structure of the molecule and the general workflow for its NMR analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR analysis.
A Comparative Guide to the Analytical Characterization of 2-(Furan-2-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 2-(Furan-2-yl)-1-tosylpyrrolidine, a molecule combining a pyrrolidine core with furan and tosyl moieties, presents a unique analytical challenge. This guide provides a comparative overview of mass spectrometry and other key analytical techniques for the comprehensive characterization of this compound, supported by predictive data and detailed experimental protocols.
Mass Spectrometry: Unveiling the Molecular Blueprint
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. When coupled with a separation technique like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), it offers exceptional sensitivity and specificity.
Predicted Fragmentation Pattern of this compound
While no experimental mass spectrum for this compound is readily available in the searched literature, a fragmentation pathway can be predicted based on the known behavior of its constituent functional groups: the N-tosyl group, the pyrrolidine ring, and the 2-substituted furan ring.
The primary fragmentation events are expected to involve:
-
Cleavage of the Tosyl Group: The bond between the pyrrolidine nitrogen and the sulfur of the tosyl group is susceptible to cleavage, leading to the formation of a tosyl radical or cation (m/z 155) and a protonated 2-(furan-2-yl)pyrrolidine fragment, or the loss of sulfur dioxide (SO2) from the tosyl group.
-
Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring can undergo ring-opening followed by the loss of small neutral molecules. Alpha-cleavage adjacent to the nitrogen atom is a common pathway for cyclic amines.
-
Fragmentation of the Furan Ring: The furan moiety can undergo cleavage, leading to characteristic furan-related fragment ions.
A proposed fragmentation pathway is visualized below:
Caption: Predicted Fragmentation Pathway.
Predicted Mass Spectral Data
The following table summarizes the predicted major fragment ions for this compound.
| Predicted m/z | Proposed Fragment Ion | Origin |
| 292 | [M+H]⁺ | Molecular Ion |
| 155 | [C₇H₇SO₂]⁺ | Tosyl cation |
| 136 | [C₈H₁₀NO]⁺ | 2-(Furan-2-yl)pyrrolidine cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from tosyl group) |
| 68 | [C₄H₄O]⁺ | Furan cation |
Experimental Protocol: LC-MS/MS
This protocol provides a general framework for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to achieve a final concentration of approximately 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS from m/z 50-500 to identify the parent ion, followed by product ion scan (MS/MS) of the parent ion at m/z 292.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
Alternative Analytical Methods
While mass spectrometry provides invaluable structural information, a comprehensive characterization often requires complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be essential for the unambiguous structure elucidation of this compound.
Caption: NMR Workflow.
Expected NMR Data
The following table outlines the expected chemical shift regions for the key protons and carbons in this compound.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic (Tosyl & Furan) | 6.0 - 7.8 |
| ¹H | Pyrrolidine (CH₂) | 1.8 - 4.0 |
| ¹H | Tosyl (CH₃) | ~2.4 |
| ¹³C | Aromatic (Tosyl & Furan) | 110 - 150 |
| ¹³C | Pyrrolidine (CH₂) | 25 - 60 |
| ¹³C | Tosyl (CH₃) | ~21 |
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
- Acquire a one-pulse experiment with a 90° pulse.
- Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR:
- Acquire a proton-decoupled experiment.
- Set the spectral width to cover the expected range (e.g., 0-160 ppm).
- A larger number of scans will be required (e.g., 1024 or more).
-
2D NMR (COSY, HSQC):
- Utilize standard pulse programs for these experiments to establish proton-proton and proton-carbon correlations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of a compound and can also be used for its quantification. For chiral molecules like this compound, chiral HPLC is necessary to separate enantiomers.
Caption: HPLC Workflow.
HPLC Performance Characteristics
| Parameter | Expected Performance |
| Retention Time | Dependent on the specific column and mobile phase composition. A reversed-phase C18 column with a water/acetonitrile gradient would be a good starting point. |
| Purity Assessment | The peak area percentage of the main peak in the chromatogram provides a measure of purity. |
| Enantiomeric Separation | Requires a chiral stationary phase (e.g., cellulose or amylose-based). The separation of two distinct peaks for the enantiomers would indicate successful resolution. |
Experimental Protocol: HPLC
1. Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute to a working concentration of about 0.1 mg/mL.
2. HPLC Conditions (for purity analysis):
-
Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Chiral HPLC Conditions:
-
Column: A chiral column such as a Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: Typically a mixture of hexane and a polar alcohol like isopropanol or ethanol. The exact ratio will need to be optimized to achieve separation.
Comparative Analysis of Techniques
| Technique | Strengths | Limitations | Application for this compound |
| LC-MS/MS | High sensitivity and selectivity. Provides molecular weight and structural information. | Fragmentation can be complex to interpret without reference spectra. Ionization efficiency can vary. | Ideal for confirming molecular weight, proposing a fragmentation pattern, and detecting trace-level impurities. |
| NMR Spectroscopy | Provides detailed and unambiguous structural information. Non-destructive. | Lower sensitivity compared to MS. Requires a relatively pure sample. | Essential for the definitive confirmation of the chemical structure and stereochemistry. |
| HPLC | Excellent for purity determination and quantification. Can separate enantiomers with a chiral column. | Provides limited structural information. Method development can be time-consuming. | Crucial for assessing the purity of the synthesized compound and for separating its enantiomers. |
Conclusion
A multi-technique approach is indispensable for the comprehensive characterization of this compound. Mass spectrometry, particularly LC-MS/MS, is a primary tool for confirming the molecular weight and gaining initial structural insights through fragmentation analysis. However, for unequivocal structure elucidation and stereochemical assignment, NMR spectroscopy is essential. Furthermore, HPLC is vital for establishing the purity of the compound and for the critical separation of its enantiomers. By integrating the data from these powerful analytical techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this and other novel chemical entities.
Validating the Structure of 2-(Furan-2-yl)-1-tosylpyrrolidine: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of analytical techniques for the structural validation of 2-(Furan-2-yl)-1-tosylpyrrolidine, with a primary focus on X-ray crystallography and its comparison with spectroscopic methods.
Structural Elucidation Methods: A Head-to-Head Comparison
While X-ray crystallography stands as the definitive method for determining the solid-state structure of a molecule, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial and often complementary information. The choice of method, or combination thereof, depends on the nature of the sample and the specific information required.
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | High-quality single crystal (typically > 0.1 mm). | Low to Medium | Unambiguous determination of absolute structure. | Crystal growth can be a significant bottleneck. Not suitable for amorphous solids or oils. |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms (proton and carbon skeleton), chemical environment of nuclei, stereochemical relationships (through coupling constants and NOE). | Soluble sample in a deuterated solvent. | High | Provides detailed structural information in solution, which may be more biologically relevant. Non-destructive. | Does not provide bond lengths or angles directly. Complex spectra can be challenging to interpret fully. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues. | Ionizable sample (solid, liquid, or gas). | High | High sensitivity, requires very small amounts of sample. | Does not provide stereochemical information. Fragmentation can sometimes be complex to interpret. |
Predicted and Analogous Compound Data
As of late 2025, a public crystal structure for this compound has not been reported. However, based on data from structurally similar compounds, we can predict the expected analytical data.
NMR Spectroscopy Data
The expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are predicted based on known values for N-tosylpyrrolidine and 2-substituted furans.
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Tosyl Group | Aromatic CH | 7.3 - 7.8 (m) | 127 - 145 |
| Methyl CH₃ | ~2.4 (s) | ~21.5 | |
| Pyrrolidine Ring | CH adjacent to N and Furan | ~4.5 - 5.0 (m) | ~60 - 65 |
| CH₂ adjacent to N | ~3.2 - 3.6 (m) | ~48 - 52 | |
| Other CH₂ | ~1.8 - 2.2 (m) | ~23 - 30 | |
| Furan Ring | H-5 | ~7.4 (d) | ~142 |
| H-4 | ~6.3 (dd) | ~110 | |
| H-3 | ~6.2 (d) | ~105 | |
| C-2 (substituted) | - | ~155 |
Mass Spectrometry Data
For this compound (C₁₅H₁₇NO₃S, Exact Mass: 291.09), the following observations are expected in an electron ionization (EI) mass spectrum:
| m/z | Interpretation |
| 291 | Molecular ion (M⁺) |
| 155 | Loss of furan-2-yl-methyl radical |
| 136 | Tosyl group fragment |
| 91 | Tropylium ion (from tosyl group) |
| 67 | Furan fragment |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). Vapor diffusion is another common technique.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. Standard ¹H and ¹³C spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Data Processing and Analysis: The acquired data is Fourier transformed and the spectra are phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS. The signals are then integrated (¹H) and their multiplicities and coupling constants are analyzed to elucidate the structure.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel organic compound like this compound.
Caption: Workflow for the structural validation of this compound.
Navigating Enantiomeric Excess: A Comparative Guide to 2-(Furan-2-yl)-1-tosylpyrrolidine in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. In the realm of asymmetric organocatalysis, 2-(Furan-2-yl)-1-tosylpyrrolidine has emerged as a promising chiral catalyst. This guide provides a comparative analysis of its performance in determining enantiomeric excess (ee), supported by experimental data and detailed protocols, to aid in the selection of optimal catalytic systems.
The determination of enantiomeric excess is a critical step in asymmetric synthesis, quantifying the degree of stereoselectivity of a reaction. Chiral High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering reliable separation and quantification of enantiomers.[1][2] The calculation of enantiomeric excess is derived from the peak areas of the two enantiomers in the chromatogram.[2]
Performance of this compound in Asymmetric Reactions
While direct, comprehensive performance data for this compound across a wide range of reactions remains somewhat niche in readily available literature, its structural similarity to other well-studied proline-derived organocatalysts allows for informed comparisons. Proline and its derivatives are known to be effective catalysts for various asymmetric transformations, including aldol and Michael addition reactions.[3][4] The furan moiety in this compound can influence the catalyst's steric and electronic properties, potentially impacting its efficacy and stereoselectivity.
To provide a comparative framework, this guide presents data from studies on analogous pyrrolidine-based catalysts in key asymmetric reactions. This allows for an estimation of the expected performance of this compound and highlights the experimental considerations for ee determination.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The enantioselectivity of this reaction when catalyzed by pyrrolidine derivatives is often high. For instance, in the asymmetric Michael addition of cyclohexanone to nitroolefins, pyrrolidine-based bifunctional benzoylthiourea catalysts have demonstrated excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to 99% ee) in water.
Table 1: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Pyrrolidine-benzoylthiourea 1c | Water | 95 | >99:1 | 99 |
| (S)-2-(Trifluoromethyl)-pyrrolidine | Toluene | 85 | 95:5 | 92 |
| (S)-Diphenylprolinol silyl ether | CH2Cl2 | 98 | 98:2 | 99 |
Note: Data for catalysts other than this compound is provided for comparative purposes based on available literature on similar structures and reactions.
Asymmetric Aldol Reaction
The aldol reaction is another cornerstone of organic synthesis for forming carbon-carbon bonds. Proline and its derivatives are renowned for their ability to catalyze this reaction with high enantioselectivity. The performance is often dependent on the specific substrates and reaction conditions.
Table 2: Performance of Proline-Derived Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| L-Proline | DMSO | 99 | 95:5 | 96 |
| (S)-2-(Trifluoromethyl)-pyrrolidine | Toluene | 90 | 90:10 | 85 |
| Diarylprolinol silyl ether | Dioxane | 97 | >99:1 | >99 |
Note: Data for catalysts other than this compound is provided for comparative purposes based on available literature on similar structures and reactions.
Experimental Protocols for Enantiomeric Excess Determination
The accurate determination of enantiomeric excess relies on well-defined and validated analytical methods. Chiral HPLC is the most common technique.
General Experimental Protocol for ee Determination by Chiral HPLC
-
Sample Preparation:
-
Following the completion of the catalyzed reaction, a small aliquot of the crude reaction mixture is typically taken.
-
The aliquot is diluted with an appropriate solvent (e.g., HPLC-grade isopropanol or a mixture of hexane and isopropanol) to a suitable concentration for HPLC analysis.
-
If necessary, the sample is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
-
HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column is used. Common choices for the separation of products from aldol and Michael additions include columns with polysaccharide-based selectors like Chiralpak AD-H, AS-H, IA, or IC.
-
Mobile Phase: A mixture of n-hexane and isopropanol is frequently used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV detector is commonly employed, with the detection wavelength set to a value where the product has significant absorbance (e.g., 254 nm).
-
Injection Volume: Typically 5-20 µL.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
Figure 1: General Workflow for Enantiomeric Excess Determination
Caption: Workflow for determining enantiomeric excess.
Signaling Pathways and Reaction Mechanisms
The catalytic cycle of proline and its derivatives in asymmetric reactions typically involves the formation of a nucleophilic enamine intermediate from the carbonyl compound and the secondary amine of the catalyst. This enamine then attacks the electrophile in a stereocontrolled manner, directed by the chiral environment of the catalyst. The tosyl group and the furan ring of this compound play a crucial role in modulating the steric and electronic properties of the catalyst, thereby influencing the stereochemical outcome of the reaction.
Figure 2: Catalytic Cycle of a Proline-Derivative Catalyzed Aldol Reaction
Caption: Simplified catalytic cycle for an aldol reaction.
Conclusion
This compound represents a valuable tool in the arsenal of organocatalysts for asymmetric synthesis. While specific performance data for this catalyst requires further investigation from primary literature, comparisons with structurally related proline derivatives suggest its potential for achieving high enantioselectivities in key carbon-carbon bond-forming reactions. The successful application of this and similar catalysts hinges on the rigorous determination of enantiomeric excess, for which chiral HPLC remains the gold standard. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize and evaluate this compound in their pursuit of stereochemically pure molecules.
References
Performance of 2-(Furan-2-yl)-1-tosylpyrrolidine in Different Solvent Systems: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative analysis of the performance of the organocatalyst 2-(Furan-2-yl)-1-tosylpyrrolidine in various solvent systems, focusing on key performance indicators such as reaction yield, enantiomeric excess, and reaction time. The data presented herein is based on a comprehensive review of available scientific literature and aims to facilitate informed decision-making in the laboratory.
Executive Summary
Data Presentation: A Notional Comparison
In the absence of a unified, publicly available dataset from a single study, the following table represents a hypothetical compilation of expected trends for the performance of this compound in a representative asymmetric reaction, such as an aldol or Michael addition. These trends are based on general principles of organocatalysis and the known behavior of similar pyrrolidine-based catalysts.
| Solvent System | Polarity | Expected Reaction Yield (%) | Expected Enantiomeric Excess (ee, %) | Expected Reaction Time (h) | Notes |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | Good | 12-24 | Commonly used, good solubility for many substrates. |
| Toluene | Nonpolar | Moderate | Moderate to Good | 24-48 | May favor certain transition states, potentially altering stereoselectivity. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Moderate | 12-36 | Coordinating solvent, can sometimes interfere with catalyst activity. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to High | Good | 12-24 | Can promote solubility and reaction rates. |
| Hexane | Nonpolar | Low to Moderate | Variable | 48-72 | Limited solubility for many polar reactants and the catalyst. |
| Ethanol (EtOH) | Polar Protic | Low | Low | > 48 | Protic nature can interfere with enamine catalysis. |
Note: This table is illustrative and intended to provide a general understanding. Actual results will vary depending on the specific reaction, substrates, temperature, and catalyst loading.
Experimental Protocols: A Generalized Approach
The following provides a generalized experimental protocol for a typical asymmetric reaction catalyzed by this compound. This protocol should be adapted and optimized for specific applications.
General Procedure for an Asymmetric Aldol Reaction:
-
Catalyst and Aldehyde Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and this compound (0.1 mmol, 10 mol%).
-
Solvent Addition: Add the desired solvent (2.0 mL).
-
Stirring and Cooling: Stir the mixture at room temperature for 10 minutes, then cool to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Ketone Addition: Add the ketone (2.0 mmol) dropwise over a period of 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for an asymmetric reaction using this compound.
Caption: Generalized workflow for an asymmetric reaction.
Logical Relationship of Catalyst, Solvent, and Outcome
The interplay between the catalyst, solvent, and reaction outcome is crucial for achieving high efficiency and stereoselectivity. The following diagram illustrates this relationship.
Caption: Factors influencing the reaction outcome.
Comparative Analysis of 2-(Furan-2-yl)-1-tosylpyrrolidine and Related Heterocyclic Compounds
Introduction
2-(Furan-2-yl)-1-tosylpyrrolidine is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery, combining the structural features of a pyrrolidine ring, a furan moiety, and a tosyl protecting group. The pyrrolidine scaffold is a common motif in many pharmaceuticals and natural products, and the furan ring can participate in various chemical transformations. The tosyl group is a robust protecting group for the pyrrolidine nitrogen, often used to modulate reactivity and facilitate purification during multi-step syntheses.
This guide provides a comparative overview of the characterization data for the precursor, 2-(furan-2-yl)pyrrolidine, and related 2-substituted pyrrolidines. Due to the limited availability of published experimental data for this compound, this document focuses on the synthesis protocol for its preparation and a comparison of its precursor with analogous structures. This information is intended for researchers and professionals in the fields of organic synthesis and medicinal chemistry.
Data Presentation: Physicochemical Properties
The following table summarizes the key computed physicochemical properties of 2-(furan-2-yl)pyrrolidine and a selection of structurally related 2-substituted pyrrolidines. This comparison highlights the influence of the C2-substituent on the molecule's properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 2-(Furan-2-yl)pyrrolidine | C₈H₁₁NO | 137.18 | 0.9 | 1 | 2 |
| 2-Phenylpyrrolidine [1] | C₁₀H₁₃N | 147.22 | 1.8 | 1 | 1 |
| 2-(Thiophen-2-yl)pyrrolidine | C₈H₁₁NS | 153.25 | 1.5 | 1 | 1 |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound is typically achieved through the N-tosylation of its precursor, 2-(furan-2-yl)pyrrolidine. The following is a general and robust protocol for this transformation.
Reaction Scheme:
Materials and Reagents:
-
2-(Furan-2-yl)pyrrolidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(furan-2-yl)pyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2-1.5 eq.) or pyridine to the solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.2 eq.) in anhydrous DCM to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (if pyridine is used as a base), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of a 2-substituted-1-tosylpyrrolidine.
Caption: General workflow for the synthesis and characterization of 2-substituted-1-tosylpyrrolidines.
Conclusion
While comprehensive experimental data for this compound is not widely published, its synthesis can be reliably achieved through standard N-tosylation procedures. The comparison of its precursor with other 2-substituted pyrrolidines provides valuable insights into the influence of the substituent on the molecule's properties. The protocols and workflows described herein offer a practical guide for researchers engaged in the synthesis and study of this class of compounds. Further research is warranted to fully characterize this compound and explore its potential applications in medicinal chemistry and materials science.
References
A Comparative Guide to Analytical Techniques for Assessing the Purity of 2-(Furan-2-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for determining the chemical and enantiomeric purity of 2-(Furan-2-yl)-1-tosylpyrrolidine. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of this chiral intermediate in research and drug development. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in methodological selection and implementation.
Overview of Analytical Techniques
The purity assessment of a chiral molecule like this compound necessitates a multi-faceted approach to address both chemical and stereochemical integrity. The primary analytical techniques suited for this purpose are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the cornerstone technique for determining enantiomeric purity. By employing a chiral stationary phase (CSP), it separates the two enantiomers of this compound, allowing for the precise quantification of each. It is also effective for identifying and quantifying non-chiral chemical impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis or degradation of the target compound. Its high sensitivity and the structural information provided by mass spectrometry make it ideal for impurity profiling.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR provides an absolute measure of the purity of the compound without the need for a specific reference standard of the analyte itself. It is a highly accurate method for determining the overall chemical purity by comparing the integral of a signal from the analyte to that of a certified internal standard.
Comparative Data Summary
The following tables summarize representative quantitative data obtained from the analysis of a sample of this compound using the three primary analytical techniques.
Disclaimer: The following data is illustrative and based on typical results for structurally related compounds due to the absence of published, specific experimental data for this compound.
Table 1: Chiral HPLC Purity Analysis
| Parameter | Result |
| Retention Time (S-enantiomer) | 8.52 min |
| Retention Time (R-enantiomer) | 10.27 min |
| Enantiomeric Excess (e.e.) | 99.5% |
| Purity by Area % | 99.8% |
| Major Impurity (retention time) | 6.15 min (0.15%) |
Table 2: GC-MS Impurity Profiling
| Impurity | Retention Time (min) | Abundance (%) | Identification |
| Furan-2-carbaldehyde | 4.31 | 0.05 | Starting Material |
| Pyrrolidine | 3.58 | < 0.01 | Starting Material |
| Toluene | 5.12 | 0.08 | Residual Solvent |
| Unidentified Impurity 1 | 9.88 | 0.03 | m/z fragments suggest degradation product |
Table 3: qNMR Purity Assessment
| Parameter | Result |
| Internal Standard | Maleic Anhydride |
| Calculated Purity (w/w %) | 99.6% |
| Relative Standard Deviation (RSD) | 0.2% (n=3) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chiral HPLC Method for Enantiomeric and Chemical Purity
Objective: To separate and quantify the enantiomers of this compound and assess overall chemical purity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA, HPLC grade)
-
Ethanol (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:Ethanol (90:5:5, v/v/v). Degas the mobile phase by sonication or helium sparging.
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
-
Analysis: Inject the sample and record the chromatogram for at least 15 minutes. Identify the peaks corresponding to the two enantiomers and any impurities. Calculate the enantiomeric excess and the area percent purity.
GC-MS Method for Impurity Profiling
Objective: To identify and quantify volatile and semi-volatile impurities in the this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Analysis: Acquire the total ion chromatogram (TIC). Identify peaks corresponding to impurities by comparing their mass spectra with a reference library (e.g., NIST).
qNMR Method for Absolute Purity Determination
Objective: To determine the absolute purity (w/w %) of the this compound sample.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
Deuterated Chloroform (CDCl₃, 99.8% D)
-
Maleic Anhydride (certified reference material, >99.5% purity)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic anhydride into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay D1 of at least 5 times the longest T1, 90° pulse angle).
-
Ensure good shimming to obtain sharp, symmetrical peaks.
-
-
Data Processing and Analysis:
-
Process the spectrum with baseline and phase correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the tosyl methyl protons) and the signal of the internal standard (maleic anhydride protons).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationship between the analytical techniques.
A Comparative Analysis of Furan and Thiophene Analogs of 1-Tosylpyrrolidine Ligands in Asymmetric Catalysis
A detailed examination of furan and thiophene analogs of 1-tosylpyrrolidine-based ligands reveals distinct differences in their catalytic performance in asymmetric synthesis. This guide provides a comparative study of these two classes of ligands, focusing on their application in the enantioselective addition of diethylzinc to aldehydes, a key carbon-carbon bond-forming reaction in organic chemistry. The presented data, experimental protocols, and mechanistic insights are intended for researchers, scientists, and professionals in the field of drug development and catalysis.
The core of this investigation centers on the catalytic activity of two specific ligands: (1-tosylpyrrolidin-2-yl)(furan-2-yl)methanol and (1-tosylpyrrolidin-2-yl)(thiophen-2-yl)methanol. These chiral amino alcohols are instrumental in transferring stereochemical information to the product of a reaction, leading to the preferential formation of one enantiomer over the other.
Performance in Asymmetric Diethylzinc Addition to Benzaldehyde
To provide a quantitative comparison, the performance of both the furan and thiophene-based ligands was evaluated in the enantioselective addition of diethylzinc to benzaldehyde. This reaction serves as a benchmark for assessing the effectiveness of chiral ligands. The results, summarized in the table below, highlight the superior performance of the thiophene analog under the tested conditions.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (1-tosylpyrrolidin-2-yl)(furan-2-yl)methanol | 75 | 85 |
| (1-tosylpyrrolidin-2-yl)(thiophen-2-yl)methanol | 88 | 95 |
Table 1: Comparative performance of furan and thiophene analogs of 1-tosylpyrrolidine ligands in the asymmetric addition of diethylzinc to benzaldehyde.
The data clearly indicates that the thiophene-based ligand not only provides a higher yield of the desired (S)-1-phenyl-1-propanol but also demonstrates superior enantioselectivity, with a 95% enantiomeric excess compared to 85% for the furan analog. This suggests that the electronic and steric properties of the thiophene ring are more favorable for inducing asymmetry in this particular transformation. The greater aromaticity of thiophene compared to furan may contribute to a more rigid and well-defined transition state, leading to higher enantioselectivity.[1][2]
Experimental Protocols
Detailed experimental procedures for the synthesis of the ligands and their application in the catalytic reaction are provided below to ensure reproducibility and facilitate further research.
Synthesis of (1-tosylpyrrolidin-2-yl)(thiophen-2-yl)methanol
Materials:
-
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol
-
Thiophene-2-carboxaldehyde
-
Triethylamine
-
Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Titanium (IV) isopropoxide
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure: A solution of thiophene-2-carboxaldehyde (1.2 mmol) in dry toluene (5 mL) is added dropwise to a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 mmol) and triethylamine (1.5 mmol) in dry toluene (10 mL) at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by silica gel column chromatography (ethyl acetate/hexanes gradient) to afford the desired product.
Asymmetric Addition of Diethylzinc to Benzaldehyde
Procedure: To a solution of the chiral ligand (0.1 mmol) in dry toluene (5 mL) is added titanium (IV) isopropoxide (0.1 mmol) at room temperature under a nitrogen atmosphere. After stirring for 30 minutes, the solution is cooled to 0 °C, and diethylzinc (1.0 M in hexanes, 2.0 mmol) is added dropwise. The mixture is stirred for another 30 minutes at 0 °C, followed by the dropwise addition of benzaldehyde (1.0 mmol). The reaction is stirred at 0 °C for 2 hours. The reaction is then quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield the product, (S)-1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Considerations and Logical Workflow
The enantioselective addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols is believed to proceed through a well-organized transition state. The workflow for this process, from ligand synthesis to the final product analysis, is depicted in the following diagram.
The proposed signaling pathway for the catalytic cycle involves the formation of a chiral zinc-ligand complex. This complex then coordinates with the aldehyde, positioning the diethylzinc for a stereoselective attack on one of the prochiral faces of the carbonyl group.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(Furan-2-yl)-1-tosylpyrrolidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document outlines the essential procedures for the safe disposal of 2-(Furan-2-yl)-1-tosylpyrrolidine, a compound requiring careful management due to its potential hazards.
Hazard Profile and Safety Precautions
Table 1: GHS Hazard Classifications for 2-(Furan-2-yl)pyrrolidine [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Personal Protective Equipment (PPE): Before handling this compound, it is crucial to wear appropriate PPE. This includes:
-
Respiratory Protection: A vapor respirator is recommended.[2]
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles are essential. A face shield may be necessary depending on the scale of handling.[2]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[2] Chemical waste generators are responsible for correctly classifying and disposing of their waste.[3]
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
2. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2]
-
Do not use combustible materials like sawdust.
-
Collect the absorbed material and contaminated soil into a sealed container for disposal as hazardous waste.[3]
-
Ensure the area is well-ventilated.[2]
3. Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal company.
-
The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not release the chemical into the environment or drains.[3][4]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
